Sodium butyrate-1-13C
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;(113C)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i4+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBOGIVSZKQAPD-VZHAHHFWSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[13C](=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635809 | |
| Record name | Sodium (1-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62601-04-1 | |
| Record name | Butanoic acid-1-13C-acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062601041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium (1-~13~C)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 62601-04-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Significance of Sodium Butyrate-1-¹³C in Gut Microbiome Studies: An In-depth Technical Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the application and significance of Sodium butyrate-1-¹³C in elucidating the intricate interplay between the gut microbiome and host metabolism. We will delve into the core principles, experimental designs, and analytical strategies that leverage this powerful stable isotope tracer to unravel the complexities of gut health and disease.
Introduction: The Central Role of Butyrate in the Gut Ecosystem
The gut microbiome, a complex community of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host health. A key aspect of this symbiotic relationship is the microbial fermentation of dietary fibers, which produces a range of metabolites, most notably the short-chain fatty acids (SCFAs). Among these, butyrate, a four-carbon fatty acid, is of particular interest due to its multifaceted effects on host physiology.
Butyrate serves as the primary energy source for colonocytes, the epithelial cells lining the colon, thereby strengthening the gut barrier and maintaining intestinal homeostasis.[1][2] Beyond its role as a fuel source, butyrate functions as a critical signaling molecule, exerting potent anti-inflammatory effects, modulating immune responses, and influencing gene expression through the inhibition of histone deacetylases (HDACs).[3] Furthermore, butyrate interacts with G-protein coupled receptors (GPCRs), influencing host metabolism and gut-brain axis communication. Given its profound impact on gut health, understanding the production, absorption, and metabolic fate of butyrate is paramount for developing novel therapeutic strategies for a variety of diseases, including inflammatory bowel disease (IBD), metabolic disorders, and even neurological conditions.
Why Use a Stable Isotope? The Power of Sodium Butyrate-1-¹³C
To accurately trace the metabolic journey of butyrate within the complex gut environment, stable isotope labeling is an indispensable tool. Sodium butyrate-1-¹³C is a non-radioactive, stable isotope-labeled version of sodium butyrate, where the carbon atom at the carboxyl group (C1 position) is replaced with its heavier isotope, ¹³C. This seemingly simple substitution provides a powerful analytical handle to track the fate of butyrate molecules as they are metabolized by both the gut microbiota and the host.
The primary advantage of using Sodium butyrate-1-¹³C lies in its ability to provide unambiguous insights into:
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Butyrate Absorption and Bioavailability: By administering a known amount of ¹³C-labeled butyrate, researchers can quantify its absorption from the gut into the bloodstream and its distribution to various tissues.[4]
-
Host-Microbe Co-metabolism: It allows for the precise tracking of how butyrate produced by the microbiota is utilized by host cells, and how host-derived factors might, in turn, influence microbial butyrate metabolism.[5]
-
Metabolic Flux Analysis: The ¹³C label can be traced as it is incorporated into downstream metabolites, providing a dynamic view of metabolic pathways and their regulation. This is crucial for understanding how butyrate influences cellular energy metabolism, such as the tricarboxylic acid (TCA) cycle.[6]
-
Identification of Active Microorganisms: Stable isotope probing (SIP) with ¹³C-labeled substrates can be used to identify the specific members of the microbial community that are actively consuming or producing butyrate.[7]
The choice of labeling at the C1 position is particularly strategic. Upon entry into the TCA cycle via acetyl-CoA, the ¹³C label from 1-¹³C-butyrate is released as ¹³CO₂, providing a direct measure of butyrate oxidation. This makes it an excellent tracer for studying energy metabolism.
Experimental Design and Methodologies
The application of Sodium butyrate-1-¹³C spans a range of experimental models, from simplified in vitro systems to complex in vivo studies. The choice of model depends on the specific research question.
In Vitro Fecal Fermentation Assays
These assays provide a controlled environment to study the metabolism of butyrate by a complex microbial community from a fecal sample.
Objective: To determine the rate of butyrate consumption or cross-feeding by the gut microbiota.
Experimental Protocol:
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Fecal Slurry Preparation:
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Collect fresh fecal samples from the study subjects.
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Homogenize the fecal sample in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents) to create a slurry.
-
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Incubation:
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In an anaerobic chamber, dispense the fecal slurry into sealed incubation vials.
-
Spike the slurry with a known concentration of Sodium butyrate-1-¹³C (typically in the low millimolar range).
-
Incubate the vials at 37°C with gentle shaking.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), sacrifice replicate vials.
-
Immediately quench metabolic activity by adding a solvent like ice-cold methanol.
-
Centrifuge to pellet the microbial cells and collect the supernatant for analysis.
-
-
Sample Analysis:
-
Analyze the supernatant using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to measure the concentration and ¹³C-enrichment of butyrate and other SCFAs.
-
Data Interpretation: A decrease in the concentration of ¹³C-butyrate over time indicates microbial consumption. The appearance of the ¹³C label in other metabolites can reveal cross-feeding interactions within the microbial community.
Experimental Workflow for In Vitro Fecal Fermentation
Caption: Workflow for in vitro fecal fermentation with ¹³C-butyrate.
In Vivo Animal Studies
Animal models, particularly mice, are invaluable for studying the integrated effects of butyrate on host physiology in a living system.
Objective: To determine the absorption, distribution, and metabolic fate of butyrate in vivo.
Experimental Protocol:
-
Animal Acclimation:
-
Acclimate the animals (e.g., C57BL/6 mice) to the experimental conditions and diet.
-
-
Administration of ¹³C-Butyrate:
-
Administer a single bolus of Sodium butyrate-1-¹³C via oral gavage or intra-cecal injection. The dose will depend on the animal model and research question.[8]
-
-
Sample Collection:
-
At various time points post-administration, collect blood samples (via tail vein or cardiac puncture), tissues of interest (e.g., colon, liver, brain), and cecal/fecal contents.
-
Immediately flash-freeze samples in liquid nitrogen to halt metabolic activity.
-
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Sample Processing:
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Perform metabolite extraction from tissues and other biological samples using appropriate solvent systems.
-
-
Analytical Measurement:
-
Analyze the extracts by LC-MS/MS or GC-MS to determine the concentration and ¹³C-enrichment of butyrate and its downstream metabolites in different biological compartments.
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Data Interpretation: The appearance of ¹³C-labeled butyrate in the portal vein and systemic circulation provides a measure of its absorption. The detection of ¹³C-labeled metabolites in various tissues reveals the pathways through which butyrate is utilized by the host.
Metabolic Fate of ¹³C-Butyrate in Host and Microbiota
Caption: Tracing the metabolic journey of Sodium butyrate-1-¹³C.
Analytical Techniques for ¹³C-Butyrate Analysis
The accurate quantification of ¹³C-enrichment in butyrate and its metabolites is critical for the success of these studies. Mass spectrometry-based techniques are the methods of choice.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile compounds like SCFAs.
Sample Preparation:
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Extraction: SCFAs are typically extracted from aqueous samples (e.g., fecal water, plasma) using a solvent like diethyl ether after acidification.
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Derivatization: To increase their volatility and improve chromatographic separation, SCFAs are often derivatized. Common derivatization agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr).
GC-MS Analysis:
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The derivatized SCFAs are separated on a gas chromatography column and detected by a mass spectrometer.
-
By monitoring the mass-to-charge ratios (m/z) of the molecular ions and their corresponding ¹³C-isotopologues, the degree of ¹³C-enrichment can be calculated.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can be particularly useful for analyzing a broader range of metabolites without the need for derivatization in some cases.
Sample Preparation:
-
Extraction: A simple protein precipitation with a solvent like acetonitrile is often sufficient for plasma or cell culture media.
-
Derivatization (Optional but common): To enhance ionization efficiency and chromatographic retention, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) is frequently employed.[10]
LC-MS/MS Analysis:
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The sample is injected into a liquid chromatograph for separation.
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The eluting compounds are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer.
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Multiple reaction monitoring (MRM) is used to selectively detect and quantify the transitions from the precursor ion to a specific product ion for both the unlabeled and ¹³C-labeled analytes.[11]
Table 1: Comparison of Analytical Techniques for ¹³C-Butyrate Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Volatility | Requires volatile or derivatized analytes | Suitable for a wider range of polarities and volatilities |
| Derivatization | Often necessary for SCFAs | Can sometimes be avoided, but often used for improved sensitivity |
| Sensitivity | Good, especially with selective derivatization | Generally offers higher sensitivity and specificity |
| Throughput | Can be lower due to longer run times | Can be adapted for higher throughput |
| Instrumentation | Widely available | More specialized instrumentation |
Applications in Drug Development and Clinical Research
The insights gained from using Sodium butyrate-1-¹³C have significant implications for drug development and clinical research:
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Prebiotic and Probiotic Development: By understanding how different dietary fibers are fermented into butyrate and which microbial species are involved, more effective prebiotics and probiotics can be designed to promote a healthy gut microbiome.
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Targeting Butyrate Metabolism in Disease: In conditions like IBD, where butyrate metabolism is often impaired, ¹³C-butyrate can be used to assess the extent of this dysfunction and to evaluate the efficacy of therapies aimed at restoring normal butyrate utilization.[12]
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Pharmacokinetic and Pharmacodynamic Studies: For drugs that are designed to modulate the gut microbiome or host metabolism, ¹³C-butyrate can be used as a probe to assess their impact on butyrate production and signaling.
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Personalized Nutrition: The ability to trace butyrate metabolism in individuals could pave the way for personalized nutritional recommendations to optimize gut health.
Conclusion
Sodium butyrate-1-¹³C is a powerful and versatile tool that has revolutionized our ability to study the intricate relationship between the gut microbiome and host health. By enabling the precise tracing of butyrate's metabolic fate, this stable isotope tracer provides invaluable insights into the mechanisms underlying the beneficial effects of this key microbial metabolite. As our understanding of the gut microbiome continues to grow, the application of Sodium butyrate-1-¹³C will undoubtedly play an increasingly important role in the development of novel diagnostics and therapeutics for a wide range of human diseases. The detailed methodologies and analytical strategies outlined in this guide provide a solid foundation for researchers to effectively incorporate this technology into their studies and contribute to the advancement of this exciting field.
References
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Rider, O. J., et al. (2016). Measuring changes in substrate utilization in the myocardium in response to fasting using hyperpolarized [1-¹³C]butyrate and [1-¹³C]pyruvate. Scientific Reports, 6, 25547. Available at: [Link]
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De Vico, F., et al. (2022). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. Metabolites, 12(11), 1083. Available at: [Link]
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La Rosa, S. L., et al. (2019). In vitro Fermentation Reveals Changes in Butyrate Production Dependent on Resistant Starch Source and Microbiome Composition. mSystems, 4(6), e00414-19. Available at: [Link]
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Tang, M., et al. (2023). Impact of buffered sodium butyrate as a partial or total dietary alternative to lincomycin on performance, IGF-1 and TLR4 genes expression, serum indices, intestinal histomorphometry, Clostridia, and litter hygiene of broiler chickens. BMC Veterinary Research, 19(1), 185. Available at: [Link]
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Niyogi, S., et al. (2023). Sodium butyrate inhibits the expression of virulence factors in Vibrio cholerae by targeting ToxT protein. mSphere, 8(2), e00552-22. Available at: [Link]
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Gonzalez, R., et al. (2017). Insights into Butyrate Production in a Controlled Fermentation System via Gene Predictions. Applied and Environmental Microbiology, 83(14), e00485-17. Available at: [Link]
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Lueders, T., et al. (2019). Elucidating Syntrophic Butyrate-Degrading Populations in Anaerobic Digesters Using Stable-Isotope-Informed Genome-Resolved Metagenomics. mSystems, 4(4), e00223-19. Available at: [Link]
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Vyt, P., et al. (2022). In vitro evaluation of sodium butyrate on the growth of three Salmonella serovars derived from pigs at a mild acidic pH value. BMC Microbiology, 22(1), 188. Available at: [Link]
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Greenwood, S. L., et al. (2018). Gas Chromatography Mass Spectrometry (GC-MS) Quantification of Metabolites in Stool Using 13C Labelled Compounds. Metabolites, 8(4), 74. Available at: [Link]
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Al-Lahham, S., et al. (2019). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 9(11), 259. Available at: [Link]
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Davani-Davari, D., et al. (2022). Prebiotics and Gut Health: Mechanisms, Clinical Evidence, and Future Directions. Nutrients, 14(9), 1845. Available at: [Link]
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Ghorbani, Z., et al. (2023). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. Springer Medizin. Available at: [Link]
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An In-Depth Technical Guide to Sodium Butyrate-1-13C as a Probe for Short-Chain Fatty Acid (SCFA) Metabolism
Introduction: The Pivotal Role of Butyrate in Host Metabolism and the Power of Stable Isotope Tracing
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are the principal metabolic products of microbial fermentation of dietary fibers in the colon. Among these, butyrate is of particular interest to the scientific community due to its multifaceted roles in maintaining gut homeostasis and influencing systemic health. It serves as the primary energy source for colonocytes, possesses potent anti-inflammatory properties, and acts as a histone deacetylase (HDAC) inhibitor, thereby epigenetically regulating gene expression.[1] Given its profound biological impact, understanding the dynamics of butyrate metabolism is crucial for elucidating its role in health and diseases such as inflammatory bowel disease (IBD), colorectal cancer, and metabolic disorders.[1][2]
Stable isotope tracing has emerged as a powerful technique to unravel the complexities of metabolic pathways in a dynamic and quantitative manner.[1] By introducing molecules labeled with non-radioactive heavy isotopes, such as carbon-13 (¹³C), into a biological system, researchers can track the journey of these labeled atoms through various metabolic transformations.[3] Sodium butyrate-1-¹³C, with a ¹³C atom at the carboxyl position, serves as an invaluable probe for dissecting the metabolic fate of butyrate. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of sodium butyrate-1-¹³C to investigate SCFA metabolism. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data interpretation strategies, all grounded in authoritative scientific literature.
The Dual Functionality of Butyrate: A Rationale for Isotopic Tracing
The metabolic significance of butyrate stems from its two primary, interconnected functions:
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Energy Metabolism: Butyrate is readily taken up by colonocytes and converted to butyryl-CoA, which then undergoes β-oxidation to produce acetyl-CoA. This acetyl-CoA subsequently enters the tricarboxylic acid (TCA) cycle to generate ATP, fulfilling a substantial portion of the energy demands of the colonic epithelium.[4]
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Epigenetic Regulation: Butyrate is a well-established inhibitor of histone deacetylases (HDACs).[5] By preventing the removal of acetyl groups from histones, butyrate promotes a more open chromatin structure, leading to the altered expression of genes involved in cell proliferation, differentiation, and apoptosis.[6]
The use of sodium butyrate-1-¹³C allows for the precise tracing of the carbon backbone of butyrate, enabling researchers to distinguish its catabolic fate from its role as an HDAC inhibitor. The ¹³C label can be tracked as it is incorporated into TCA cycle intermediates, CO₂ (in breath tests), and even other metabolites, providing a quantitative measure of butyrate oxidation and its contribution to various metabolic pathways.
Experimental Design and Methodologies: A Practical Guide
The successful implementation of sodium butyrate-1-¹³C as a metabolic probe hinges on a well-designed experimental workflow, encompassing in vitro and in vivo models, meticulous sample preparation, and sophisticated analytical techniques.
In Vitro Studies: Cellular Models of Butyrate Metabolism
In vitro experiments using cell cultures provide a controlled environment to investigate the direct effects of butyrate on cellular metabolism and signaling pathways.
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Cell Line Selection: Colorectal cancer cell lines such as Caco-2 and HCT116 are commonly used models as they can be differentiated to resemble mature colonocytes.
-
Culture Conditions: Cells should be maintained in a standard culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Labeling with Sodium Butyrate-1-¹³C:
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Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency.
-
Prepare a stock solution of sodium butyrate-1-¹³C in sterile water or culture medium.
-
Replace the standard culture medium with a medium containing a defined concentration of sodium butyrate-1-¹³C (typically in the range of 1-5 mM).
-
Incubate the cells for a specific duration (e.g., 1, 4, 8, or 24 hours) to allow for the uptake and metabolism of the labeled butyrate. A time-course experiment is recommended to capture the dynamic changes in metabolite labeling.
-
A rapid and efficient extraction process is critical to quench metabolic activity and preserve the integrity of labeled metabolites.
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent, such as 80% methanol, to the culture dish.
-
Scrape the cells into the extraction solvent and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant containing the extracted metabolites for subsequent analysis.
In Vivo Studies: Animal and Human Models
In vivo studies are essential for understanding the systemic effects of butyrate metabolism in a complex physiological context.
-
Animal Strain: C57BL/6 mice are a commonly used strain for metabolic studies.
-
Administration of Sodium Butyrate-1-¹³C:
-
Prepare a solution of sodium butyrate-1-¹³C in sterile water or saline at a suitable concentration.
-
Administer the solution to the mice via oral gavage. The dosage will depend on the specific research question and should be determined based on preliminary studies.
-
At predetermined time points after administration (e.g., 30, 60, 120 minutes), euthanize the animals and collect relevant tissues (e.g., colon, liver, plasma, cecal contents).
-
Flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
The ¹³C-butyrate breath test is a non-invasive method to assess the rate of butyrate oxidation in the colon.[7]
-
Principle: When sodium butyrate-1-¹³C is oxidized by colonocytes, the ¹³C-labeled carboxyl group is released as ¹³CO₂. This ¹³CO₂ is absorbed into the bloodstream and subsequently exhaled. The rate of ¹³CO₂ exhalation reflects the rate of colonic butyrate metabolism.
-
Protocol:
-
Subjects fast overnight to ensure a baseline metabolic state.
-
A baseline breath sample is collected into a specialized bag.
-
A solution of sodium butyrate-1-¹³C is administered rectally via an enema.
-
Breath samples are collected at regular intervals (e.g., every 15-30 minutes) for up to 4 hours.
-
The ¹³CO₂/¹²CO₂ ratio in the breath samples is measured using an infrared spectrometric analyzer.
-
Analytical Techniques for ¹³C-Labeled Metabolite Analysis
The accurate detection and quantification of ¹³C-labeled metabolites are paramount for the successful interpretation of stable isotope tracing experiments. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical platforms employed for this purpose.
Mass Spectrometry (MS)-Based Analysis
MS offers high sensitivity and specificity for the analysis of a wide range of metabolites. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are utilized.
For the analysis of volatile SCFAs and some TCA cycle intermediates by GC-MS, derivatization is often necessary to improve their chromatographic properties and thermal stability.
-
Extraction: Extract SCFAs from biological matrices (e.g., feces, plasma) using an appropriate solvent such as diethyl ether or methyl tert-butyl ether under acidic conditions.
-
Derivatization: A common derivatization agent for SCFAs is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the acidic protons to TBDMS esters. Other methods include esterification to form methyl or isobutyl esters.[8]
LC-MS/MS is particularly well-suited for the analysis of polar TCA cycle intermediates.
| Parameter | Setting |
| Chromatography | Reverse-phase or HILIC |
| Mobile Phase | Gradient of water and acetonitrile with an ion-pairing agent (e.g., tributylamine) or formic acid |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| MS/MS Mode | Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) |
Table 1: General LC-MS/MS parameters for the analysis of TCA cycle intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the positional labeling of ¹³C within a molecule, which can be invaluable for elucidating complex metabolic pathways.
-
Advantages: NMR is non-destructive and provides rich structural information. The ¹³C chemical shift range is wide, leading to excellent spectral dispersion and reduced peak overlap.[3][9]
-
Disadvantages: NMR has lower sensitivity compared to MS.
-
Sample Preparation: Samples for NMR analysis are typically dissolved in a deuterated solvent (e.g., D₂O) to minimize the solvent signal.
-
Data Acquisition: ¹³C NMR spectra are acquired with proton decoupling to simplify the spectra and improve sensitivity.
Data Analysis and Interpretation
The analysis of data from ¹³C-butyrate tracing experiments involves determining the extent of ¹³C enrichment in various metabolites and interpreting these labeling patterns in the context of known metabolic pathways.
Calculating ¹³C Enrichment
The percentage of ¹³C enrichment in a metabolite can be calculated from the mass isotopomer distribution obtained from MS data. The relative abundance of each isotopologue (M+0, M+1, M+2, etc.) is determined, and after correcting for the natural abundance of ¹³C, the fractional enrichment can be calculated.
Metabolic Flux Analysis
For a more quantitative understanding of metabolic rates, the labeling data can be used in metabolic flux analysis (MFA). This involves using computational models to estimate the fluxes through various reactions that best fit the experimentally determined labeling patterns. Software packages such as Metran are available for performing ¹³C-MFA.
Visualizing Metabolic Pathways and Workflows
Visual representations are crucial for understanding the complex interplay of metabolic pathways and experimental procedures.
Caption: Metabolic fate of Sodium Butyrate-1-¹³C in colonocytes.
Caption: General experimental workflow for ¹³C-butyrate tracing.
Conclusion: Advancing Our Understanding of SCFA Metabolism
Sodium butyrate-1-¹³C is a powerful and versatile tool for interrogating the complex metabolic roles of butyrate. By enabling the precise tracing of its metabolic fate, this stable isotope probe provides unparalleled insights into butyrate's contribution to energy homeostasis, epigenetic regulation, and overall gut health. The methodologies outlined in this guide, from experimental design to data analysis, provide a robust framework for researchers to employ sodium butyrate-1-¹³C in their investigations. As our understanding of the intricate interplay between the gut microbiota, their metabolites, and host physiology continues to grow, the application of stable isotope tracing with probes like sodium butyrate-1-¹³C will be instrumental in developing novel therapeutic strategies for a range of human diseases.
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An In-depth Technical Guide to the Metabolic Fate of Sodium Butyrate-1-13C in Mammalian Cells
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on tracing the metabolic fate of Sodium Butyrate-1-13C in mammalian cells. We will delve into the core metabolic pathways, provide detailed experimental protocols, and discuss the interpretation of data generated from isotope tracing studies.
Introduction: The Multifaceted Role of Sodium Butyrate
Sodium butyrate, a short-chain fatty acid, is a key product of dietary fiber fermentation by the gut microbiota and serves as a primary energy source for colonocytes.[1][2] Beyond its role in gut health, butyrate exhibits a range of biological activities, including the inhibition of cell proliferation, induction of differentiation, and modulation of gene expression in various mammalian cell types.[3][4] A significant portion of its cellular effects are attributed to its function as a histone deacetylase (HDAC) inhibitor, leading to the hyperacetylation of histones and subsequent changes in chromatin structure and gene accessibility.[3][5][6]
The use of stable isotope-labeled butyrate, such as Sodium Butyrate-1-13C, allows for the precise tracking of its metabolic journey within the cell. This technique, known as metabolic flux analysis, is a powerful tool for understanding how cells utilize this critical metabolite under various physiological and pathological conditions.[7][8][9]
Part 1: The Cellular Journey of Sodium Butyrate-1-13C
The metabolic fate of sodium butyrate is primarily dictated by two interconnected pathways: its catabolism for energy production and its role in epigenetic regulation. The use of a 1-13C label on the butyrate molecule provides a unique signature to trace its conversion through these pathways.
Cellular Uptake and Activation
Butyrate enters mammalian cells via carrier-mediated transport. Once inside the cell, it must be activated to its metabolically active form, butyryl-CoA. This activation is an ATP-dependent process catalyzed by acyl-CoA synthetase short-chain family member 2 (ACSS2).
Mitochondrial Beta-Oxidation: The Energy Harvesting Pathway
The primary catabolic fate of butyryl-CoA is mitochondrial beta-oxidation.[10] This process sequentially shortens the fatty acid chain, generating key energy-carrying molecules.
-
Step 1: Dehydrogenation: Butyryl-CoA is oxidized to crotonyl-CoA by acyl-CoA dehydrogenase, producing FADH2.
-
Step 2: Hydration: Crotonyl-CoA is hydrated to form 3-hydroxybutyryl-CoA.
-
Step 3: Oxidation: 3-hydroxybutyryl-CoA is oxidized to acetoacetyl-CoA, generating NADH.
-
Step 4: Thiolytic Cleavage: Acetoacetyl-CoA is cleaved by thiolase to yield two molecules of acetyl-CoA.
The 1-13C label from the original butyrate molecule will be present in one of the resulting acetyl-CoA molecules. This labeled acetyl-CoA can then enter the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) to generate further ATP, NADH, and FADH2.[10][11]
The Krebs Cycle and Beyond
The 13C-labeled acetyl-CoA enters the Krebs cycle by condensing with oxaloacetate to form citrate. As the cycle progresses, the 13C label can be incorporated into various Krebs cycle intermediates, such as α-ketoglutarate, succinate, fumarate, and malate.[12] These labeled intermediates can, in turn, be used as precursors for the biosynthesis of other molecules, including amino acids and fatty acids.[10][13]
A Source for Histone Acetylation
A fascinating aspect of butyrate metabolism is its direct link to histone modification. The acetyl-CoA generated from butyrate oxidation can be used by histone acetyltransferases (HATs) to acetylate histone proteins.[14] This process is crucial for regulating gene expression. Isotope tracing studies have unequivocally shown that the acetyl groups on histones can be derived from butyrate.[14]
The dual role of butyrate as both an HDAC inhibitor and a source of acetyl-CoA for HATs highlights its profound impact on cellular epigenetics. The extent to which each of these functions predominates is likely dependent on the cellular context and the concentration of butyrate.[14]
Part 2: Experimental Design and Protocols for Tracing Sodium Butyrate-1-13C
A well-designed isotope tracing experiment is crucial for obtaining meaningful and reproducible data. Here, we outline the key considerations and provide step-by-step protocols for a typical experiment.
Causality in Experimental Choices
-
Cell Line Selection: The choice of cell line is paramount and should be guided by the research question. For example, colorectal cancer cell lines (e.g., HCT116, HT29) are excellent models for studying the effects of butyrate in the gut, while neuronal cell lines might be used to investigate its neuroprotective properties.[15][16]
-
Tracer Concentration and Labeling Duration: The concentration of Sodium Butyrate-1-13C should be sufficient to allow for detectable incorporation into downstream metabolites without inducing cytotoxicity. The labeling duration will depend on the metabolic pathways of interest. Short time points (minutes to a few hours) are suitable for studying rapid metabolic events like the Krebs cycle, while longer time points (24 hours or more) may be necessary to observe labeling in macromolecules like histones and fatty acids.[12]
Experimental Workflow
The general workflow for a Sodium Butyrate-1-13C tracing experiment is as follows:
Caption: Experimental workflow for 13C-butyrate tracing.
Detailed Step-by-Step Methodologies
-
Cell Seeding: Plate mammalian cells in 6-well plates at a density that will result in approximately 80-90% confluency at the time of the experiment. Culture in standard growth medium.
-
Preparation of Labeling Medium: Prepare fresh culture medium supplemented with the desired concentration of Sodium Butyrate-1-13C.
-
Labeling: When cells reach the desired confluency, aspirate the standard growth medium and replace it with the prepared labeling medium.
-
Incubation: Incubate the cells for the predetermined time points (e.g., 0, 1, 4, 8, 24 hours).
This protocol is a self-validating system as it includes rapid quenching and efficient extraction to preserve the metabolic state of the cells.
-
Washing: At each time point, rapidly aspirate the labeling medium and wash the cells twice with ice-cold 0.9% NaCl solution.[17] This step is critical to remove any extracellular labeled butyrate.
-
Metabolism Quenching: Immediately after washing, add 1 mL of ice-cold 80% methanol to each well to quench all enzymatic activity.[18]
-
Cell Lysis and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.[19]
-
Extraction: Vortex the samples vigorously and incubate on ice for 20 minutes to ensure complete extraction of metabolites.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[19]
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the metabolite extracts completely using a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until analysis.[18]
Analytical Methodologies
The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy will depend on the specific research goals and available instrumentation.
LC-MS is a highly sensitive technique ideal for detecting and quantifying low-abundance metabolites.
-
Sample Reconstitution: Reconstitute the dried metabolite pellets in a suitable solvent (e.g., 80:20 methanol:water).[19]
-
Chromatographic Separation: Separate the metabolites using a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.[17]
-
Mass Spectrometry Analysis: Analyze the eluting metabolites using a high-resolution mass spectrometer to determine the mass-to-charge ratio (m/z) and the isotopologue distribution of each metabolite.
NMR is a powerful tool for unambiguously identifying compounds and measuring 13C enrichment, although it is generally less sensitive than MS.[20]
-
Sample Preparation: Reconstitute the dried metabolite pellets in a suitable deuterated solvent.
-
NMR Data Acquisition: Acquire 1D and 2D NMR spectra. Specific pulse sequences, such as isotope-edited total correlation spectroscopy (ITOCSY), can be used to filter spectra from 12C- and 13C-containing molecules.[20]
Part 3: Data Presentation and Interpretation
Quantitative Data Summary
The primary output of a 13C tracing experiment is the isotopologue distribution of key metabolites. This data can be summarized in a table for easy comparison across different conditions or time points.
| Metabolite | Isotopologue | Time Point 1 | Time Point 2 | Time Point 3 |
| Acetyl-CoA | M+1 | % | % | % |
| M+2 | % | % | % | |
| Citrate | M+1 | % | % | % |
| M+2 | % | % | % | |
| Glutamate | M+1 | % | % | % |
| M+2 | % | % | % | |
| Malate | M+1 | % | % | % |
| M+2 | % | % | % |
M+n represents the isotopologue with 'n' 13C atoms.
Visualization of Metabolic Pathways
Visualizing the flow of the 13C label through the metabolic network is essential for intuitive understanding.
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Chemical and physical properties of Sodium butyrate-1-13C for research applications.
A Senior Application Scientist's Guide to Sodium Butyrate-1-13C in Research
Introduction: Beyond a Simple Metabolite
Sodium butyrate, a short-chain fatty acid (SCFA), is a cornerstone of gut health, primarily produced through the bacterial fermentation of dietary fibers in the colon.[1] It serves as the main energy source for colonocytes and plays a pivotal role in modulating gene expression, inflammation, and cell differentiation.[2][3][4] While standard sodium butyrate is a powerful tool, the introduction of a stable isotope at a specific position—creating Sodium butyrate-1-13C—transforms it from a simple biological effector into a high-precision probe for metabolic and epigenetic research.
The heavy carbon isotope (¹³C) at the carboxyl position acts as a tracer, allowing scientists to meticulously follow the journey of the butyrate molecule as it is absorbed, metabolized, and incorporated into various cellular components. This guide provides an in-depth exploration of the chemical and physical properties of Sodium butyrate-1-13C, its core research applications, and validated protocols to empower researchers in drug development and life sciences to harness its full potential.
Section 1: Core Chemical and Physical Properties
Understanding the fundamental properties of Sodium butyrate-1-13C is critical for its effective use, from preparing accurate stock solutions to ensuring its stability throughout an experiment. The presence of the ¹³C isotope slightly increases its molecular weight compared to the unlabeled form but does not alter its fundamental chemical reactivity or physical characteristics.
Table 1: Physicochemical Properties of Sodium Butyrate-1-13C
| Property | Value | Significance for Researchers |
| Chemical Formula | CH₃CH₂CH₂¹³COONa | The ¹³C at the carboxyl position is the key to its function as a metabolic tracer. |
| Molecular Weight | 111.08 g/mol [5][6] | Essential for accurate molar concentration calculations when preparing solutions. |
| Labeled CAS Number | 62601-04-1[5][6] | Unique identifier for the ¹³C labeled compound, crucial for procurement and documentation. |
| Unlabeled CAS Number | 156-54-7[5][6] | Identifier for the corresponding non-labeled compound. |
| Appearance | White, crystalline solid.[7] | A visual check for product quality. Any discoloration may indicate impurities or degradation. |
| Purity | Typically ≥98%.[5][6] | High purity is vital to ensure that observed effects are due to the labeled compound and not contaminants. |
| Melting Point | 250 - 253 °C. | Indicates thermal stability under standard laboratory conditions. |
| Solubility | Soluble in water (e.g., 11.01 mg/mL for 100 mM). Soluble in PBS (pH 7.2) at ~10 mg/mL.[8] Soluble in Ethanol at ~5 mg/mL.[8] | Critical for preparing sterile, physiologically compatible stock solutions for cell culture and in vivo studies. Aqueous solutions are not recommended for long-term storage.[8] |
| Odor | Strong, unpleasant.[7] | A key handling consideration. Work should be conducted in a well-ventilated area or fume hood. |
| Storage | Room temperature, away from light and moisture.[5][6] | Following storage guidelines ensures long-term stability and prevents degradation. |
Section 2: Foundational Research Applications
The utility of Sodium butyrate-1-13C spans several key areas of biomedical research. Its power lies in dissecting complex biological processes that are otherwise difficult to resolve.
Metabolic Tracing and Flux Analysis
The primary application of Sodium butyrate-1-13C is to trace its metabolic fate. Once introduced into a biological system, the ¹³C-labeled carbon can be tracked as it is incorporated into downstream metabolites.
Causality of Experimental Choice: Butyrate is rapidly metabolized into butyryl-CoA and then to acetyl-CoA, a central hub in cellular metabolism. By using the 1-¹³C labeled form, researchers can definitively quantify the contribution of butyrate to the cellular acetyl-CoA pool, which feeds into the Tricarboxylic Acid (TCA) cycle and fatty acid synthesis. This is impossible to determine with unlabeled butyrate.
Key Analytical Techniques:
-
Mass Spectrometry (MS): Detects the mass shift in downstream metabolites (e.g., citrate, succinate, fatty acids) that have incorporated the ¹³C label.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Directly detects the ¹³C nucleus, providing information about the chemical environment of the labeled carbon and confirming its position within a molecule.[9]
Caption: A typical experimental workflow for in vitro metabolic tracer studies.
Epigenetics: Dissecting the Dual Role of Butyrate
Sodium butyrate is a well-established inhibitor of Class I and II Histone Deacetylases (HDACs).[4][7] HDAC inhibition leads to hyperacetylation of histones, an epigenetic mark associated with relaxed chromatin and altered gene expression.[4] However, butyrate also serves as a carbon source for histone acetylation via its conversion to acetyl-CoA, the substrate for Histone Acetyltransferases (HATs).
Causality of Experimental Choice: Unlabeled butyrate can increase histone acetylation, but it cannot distinguish between the effect of HDAC inhibition and the direct contribution of its carbon to new acetyl groups. Sodium butyrate-1-13C is the only tool that can resolve this ambiguity. By using mass spectrometry to analyze histone peptides, researchers can directly observe the incorporation of ¹³C-labeled acetyl groups onto histones, providing unequivocal evidence of butyrate's metabolic contribution to the epigenome.[10]
Caption: Butyrate's dual mechanism in regulating histone acetylation.
Gut Microbiome and Host Interaction
Sodium butyrate-1-13C is invaluable for studying the interplay between the gut microbiota and host metabolism in vivo. By administering the labeled compound to animal models, researchers can trace its absorption from the colon, its utilization by intestinal epithelial cells, and its distribution to distal organs like the brain, liver, and heart.[11][12] This provides a dynamic view of how gut-derived metabolites influence systemic physiology.
Causality of Experimental Choice: This approach allows for the direct visualization and quantification of the "gut-organ axis." For example, detecting ¹³C in the brain after oral gavage of Sodium butyrate-1-13C provides direct evidence that gut-derived butyrate crosses the blood-brain barrier.[11]
Hyperpolarized Magnetic Resonance Imaging (MRI)
For real-time metabolic imaging, [1-¹³C]butyrate can be hyperpolarized, a process that dramatically increases its NMR signal by over 10,000-fold. This enables non-invasive, real-time tracking of its conversion into downstream metabolites in vivo.
Causality of Experimental Choice: This advanced technique is used to study dynamic metabolic processes in tissues like the heart, where hyperpolarized [1-¹³C]butyrate can provide insights into short-chain fatty acid and ketone body metabolism.[13] It offers a temporal resolution that is unattainable with conventional MS or NMR methods.[13]
Section 3: Validated Experimental Protocols
The following protocols provide a self-validating framework for common applications of Sodium butyrate-1-13C.
Protocol 1: Preparation of a 100 mM Stock Solution
Rationale: An accurately prepared, sterile stock solution is the foundation of any reliable cell culture experiment. Water is the preferred solvent for high concentrations.
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Carefully weigh 111.08 mg of Sodium butyrate-1-13C (adjust mass based on the lot's specified purity and molecular weight).
-
Dissolution: Add the powder to a sterile 15 mL conical tube. Add approximately 8 mL of sterile, nuclease-free water.
-
Mixing: Vortex thoroughly until the solid is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile water. This yields a final concentration of 100 mM.
-
Sterilization: Filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Storage: Aliquot into smaller, single-use volumes (e.g., 100 µL) and store at -20°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should not be stored for more than a day at 4°C.[8]
Protocol 2: In Vitro Metabolic Labeling for Mass Spectrometry
Rationale: This protocol details the core steps for tracing the metabolic fate of butyrate in cultured cells. The key is to rapidly quench metabolism to capture an accurate snapshot of the isotopic enrichment.
-
Cell Seeding: Plate cells (e.g., Caco-2 or HT29) in 6-well plates and grow to ~80% confluency.
-
Media Change: On the day of the experiment, aspirate the old media and replace it with fresh media containing a final concentration of 1-5 mM Sodium butyrate-1-13C (diluted from the 100 mM stock). Include control wells with unlabeled sodium butyrate.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes, 2 hours, 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Metabolism Quenching: To halt metabolic activity, quickly aspirate the media and wash the cells once with ice-cold PBS.
-
Metabolite Extraction: Immediately add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Lysis and Clarification: Vortex the tubes vigorously and centrifuge at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C.
-
Sample Collection: Transfer the supernatant, which contains the cellular metabolites, to a new tube.
-
Drying and Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried pellet can be reconstituted in an appropriate solvent for LC-MS analysis.
Protocol 3: Western Blot for Histone Hyperacetylation
Rationale: This protocol validates the biological activity of sodium butyrate as an HDAC inhibitor by measuring the downstream effect of increased histone acetylation.
-
Cell Treatment: Treat cells with 1-5 mM sodium butyrate (labeled or unlabeled) for 6-24 hours. Include an untreated control.
-
Histone Extraction:
-
Lyse the cells in a cytoplasmic lysis buffer.
-
Pellet the nuclei and extract histones using an acid extraction method (e.g., 0.2 M H₂SO₄).
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of histone protein (e.g., 10-15 µg) onto a 15% polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody targeting a specific histone acetylation mark (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the acetylated histone signal relative to the total histone control indicates HDAC inhibition.
Section 4: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While Sodium Butyrate is a biological metabolite, the concentrated solid requires careful handling.
-
Personal Protective Equipment (PPE): Always wear gloves, safety glasses, and a lab coat.[7] Due to its strong odor and potential as a respiratory irritant, use of a respiratory mask or handling within a fume hood is strongly advised.[6][7]
-
Irritant: Sodium butyrate is classified as a skin and serious eye irritant.[5][6] In case of contact, rinse the affected area thoroughly with water.[14]
-
Toxicity: It is harmful if swallowed or inhaled.[15]
-
Disposal: Dispose of the chemical and its containers in accordance with local, state, and federal regulations. Do not release into the environment.
Conclusion
Sodium butyrate-1-13C is a sophisticated and indispensable tool for modern biological research. Its ability to act as a metabolic tracer provides a level of insight into cellular metabolism and epigenetics that is not possible with its unlabeled counterpart. By understanding its chemical properties, leveraging its diverse applications, and adhering to validated protocols and safety measures, researchers can confidently generate precise, reproducible, and impactful data. This guide serves as a foundational resource to aid in the design and execution of experiments that will continue to unravel the complex roles of short-chain fatty acids in health and disease.
References
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Carl ROTH. (2024). Safety Data Sheet: Sodium butyrate. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5222465, Sodium Butyrate. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium butyrate. Retrieved from [Link]
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The Good Scents Company. (n.d.). sodium butyrate, 156-54-7. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23719282, Sodium butyrate-1-13C. Retrieved from [Link]
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Jurgele K, et al. (2025). Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. PubMed Central. [Link]
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ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. Retrieved from [Link]
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Ríos-Covián, D., et al. (2020). The Postbiotic Properties of Butyrate in the Modulation of the Gut Microbiota: The Potential of Its Combination with Polyphenols and Dietary Fibers. MDPI. [Link]
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McDonnell, E., et al. (2016). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. PubMed Central. [Link]
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Davie, J. R. (2003). Inhibition of histone deacetylase activity by butyrate. Journal of Nutrition. [Link]
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Zhang, L., et al. (2020). Sodium Butyrate Ameliorates Gut Microbiota Dysbiosis in Lupus-Like Mice. Frontiers in Immunology. [Link]
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Silva, Y. P., et al. (2020). Effect of Sodium Butyrate Supplementation on Type 2 Diabetes—Literature Review. MDPI. [Link]
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Głąbień, M., et al. (2024). Sodium Butyrate as Gut Microbiota Modulators: Mechanisms of Action and Potential Clinical Applications - Literature Review and New Perspectives. ResearchGate. [Link]
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Li, M., et al. (2024). Mechanism of sodium butyrate, a metabolite of gut microbiota, regulating cardiac fibroblast transdifferentiation via the NLRP3/Caspase-1 pyroptosis pathway. BMC Cardiovascular Disorders. [Link]
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Keshari, K. R., et al. (2013). Hyperpolarized Butyrate: A Metabolic Probe of Short Chain Fatty Acid Metabolism in the Heart. PubMed Central. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]
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ResearchGate. (2025). The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. Retrieved from [Link]
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WBCIL. (2024). Sodium Butyrate: Applications, Benefits, Role and Formulations. Retrieved from [Link]
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Hou, Q., et al. (2016). Effects of Early Intervention with Sodium Butyrate on Gut Microbiota and the Expression of Inflammatory Cytokines in Neonatal Piglets. PubMed. [Link]
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Methodological & Application
Tracing the Metabolic Fate: A Guide to In Vivo Labeling with Sodium Butyrate-1-13C in Mouse Models
An Application Note and Protocol for Researchers
Introduction: Unraveling the Journey of a Key Gut Metabolite
Sodium butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fiber in the colon, is a pivotal molecule at the interface of the gut microbiome and host metabolism.[1] It serves as the primary energy source for colonocytes, plays a crucial role in maintaining the gut barrier, and exhibits systemic anti-inflammatory and metabolic regulatory effects.[2][3][4] The multifaceted roles of butyrate, from influencing histone acetylation to modulating glucose homeostasis, have made it a subject of intense research in fields ranging from gastroenterology to neurobiology.[5][6][7]
To move beyond static measurements of butyrate levels and understand its dynamic contribution to various metabolic pathways in vivo, stable isotope tracing is an indispensable tool. By using Sodium Butyrate-1-13C, where the carbon atom of the carboxyl group is replaced with its heavy isotope (¹³C), researchers can track the journey of this carbon atom as it is incorporated into downstream metabolites. This application note provides a comprehensive guide for designing and executing in vivo labeling studies with Sodium Butyrate-1-13C in mouse models, offering detailed protocols and explaining the rationale behind key experimental decisions.
Scientific Background: The Metabolic Crossroads of Butyrate
Upon absorption by colonocytes, butyrate is rapidly activated to butyryl-CoA and subsequently undergoes β-oxidation to yield two molecules of acetyl-CoA. This acetyl-CoA can then enter several key metabolic pathways:
-
The Tricarboxylic Acid (TCA) Cycle: As a primary fuel, acetyl-CoA enters the TCA cycle within the mitochondria to generate ATP, providing energy for the intestinal epithelium.[2] Tracing the ¹³C label into TCA cycle intermediates like citrate, succinate, and malate provides a direct measure of butyrate's contribution to cellular energy production.
-
Histone Acetylation: Acetyl-CoA is the sole donor for histone acetylation, an epigenetic modification crucial for gene regulation. Butyrate has a dual role here; it acts as a histone deacetylase (HDAC) inhibitor, and it can also directly supply the carbon backbone for the acetyl group attached to histones.[5] Stable isotope tracing has unequivocally shown that carbon from butyrate is incorporated into acetylated histones, linking gut microbial metabolism directly to the host's epigenetic machinery.[5]
-
Lipogenesis: In certain metabolic contexts, cytosolic acetyl-CoA derived from butyrate can be used for the synthesis of fatty acids and cholesterol.[2]
The ¹³C label from Sodium Butyrate-1-13C will first appear on the carboxyl carbon of acetyl-CoA. When this acetyl-CoA condenses with oxaloacetate to form citrate in the TCA cycle, the label is incorporated. Subsequent turns of the cycle can distribute this label throughout various intermediates.
Analytical Methodologies for ¹³C-Enrichment
The analysis of ¹³C-labeled samples is primarily performed using mass spectrometry or NMR spectroscopy.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for metabolomics. It separates metabolites chromatographically and then detects them based on their mass-to-charge ratio (m/z). The incorporation of ¹³C atoms results in a predictable mass shift for each metabolite and its fragments. Targeted LC-MS/MS methods can be developed to specifically look for the expected labeled isotopologues of downstream metabolites from butyrate. [8][9]This allows for the calculation of fractional enrichment, which is the proportion of a metabolite pool that has been labeled.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed information about the specific position of the ¹³C label within a molecule's carbon skeleton. [10][11]This is particularly powerful for detailed metabolic flux analysis, as it can distinguish between different isotopomers (molecules with the same number of ¹³C atoms but at different positions), which can reveal the activity of specific enzymatic pathways. [12][13]
Data Analysis and Interpretation
The primary output of a stable isotope tracing experiment is the measurement of isotopic enrichment. For mass spectrometry data, this is calculated by determining the relative abundance of all isotopologues (M+0, M+1, M+2, etc.) for a given metabolite.
Fractional Enrichment (FE): FE represents the percentage of the metabolite pool that contains one or more ¹³C atoms derived from the tracer.
Formula: FE (%) = [ (Σ Abundance of Labeled Isotopologues) / (Σ Abundance of All Isotopologues) ] * 100
An increase in the fractional enrichment of a metabolite like citrate after administration of Sodium Butyrate-1-13C indicates that butyrate is being actively metabolized through the TCA cycle. By comparing FE across different tissues, one can infer the relative importance of butyrate as a fuel source in each organ. [14]Comparing FE between experimental groups (e.g., healthy vs. disease model) can reveal how metabolic pathways are altered by a specific condition.
References
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Title: 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice Source: PubMed Central URL: [Link]
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Title: Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation Source: PubMed Central URL: [Link]
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Title: Sodium butyrate ameliorates diabetic retinopathy in mice via the regulation of gut microbiota and related short-chain fatty acids Source: PubMed Central URL: [Link]
-
Title: Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use Source: PubMed Central URL: [Link]
-
Title: Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models Source: bioRxiv URL: [Link]
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Title: Preclinical Evaluation of Sodium Butyrate's Potential to Reduce Alcohol Consumption: A Dose-Escalation Study in C57BL/6J Mice in Antibiotic-Enhanced Binge-Like Drinking Model Source: Karger Publishers URL: [Link]
-
Title: The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial Source: PubMed Central URL: [Link]
-
Title: Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo Source: ResearchGate URL: [Link]
-
Title: Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats Source: World Journal of Gastroenterology URL: [Link]
-
Title: Determination of full 13C isotopomer distributions for metabolic flux analysis using heteronuclear spin echo difference NMR spectroscopy Source: PubMed URL: [Link]
-
Title: Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review Source: PubMed Central URL: [Link]
-
Title: Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos Source: PubMed Central URL: [Link]
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Title: 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts Source: PubMed Central URL: [Link]
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Title: Intraperitoneally injected butyrate attenuated DSS-induced colitis Source: ResearchGate URL: [Link]
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Title: The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes... Source: Springer Medizin URL: [Link]
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Title: Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis Source: PubMed Central URL: [Link]
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Title: Sodium butyrate attenuates peritoneal fibroproliferative process in mice Source: PubMed URL: [Link]
-
Title: NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions Source: ACS Publications URL: [Link]
-
Title: Sodium Butyrate Improves Liver Glycogen Metabolism in Type 2 Diabetes Mellitus Source: ACS Publications URL: [Link]
-
Title: Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review Source: PubMed Central URL: [Link]
-
Title: Butyrate's role in intestinal development, microbiota balance, immune... Source: ResearchGate URL: [Link]
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Title: A serine-conjugated butyrate prodrug with high oral bioavailability suppresses autoimmune arthritis and neuroinflammation in mice Source: PubMed Central URL: [Link]
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Title: An overview of methods using 13C for improved compound identification in metabolomics and natural products Source: Frontiers in Plant Science URL: [Link]
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Title: The role of butyrate in enhancing gut health and metabolic function Source: JUVIA URL: [Link]
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Title: Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Source: NIH URL: [Link]
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Application Note: Quantifying the Incorporation of Sodium Butyrate-1-¹³C into Cellular Metabolites
For: Researchers, scientists, and drug development professionals.
Introduction: Unraveling the Metabolic Fate and Function of Butyrate
Sodium butyrate, a short-chain fatty acid (SCFA), is a pivotal molecule at the intersection of metabolism and epigenetic regulation. Produced by microbial fermentation of dietary fibers in the colon, it serves as the primary energy source for colonocytes and exhibits systemic effects.[1][2] Beyond its role in energy homeostasis, butyrate is a well-documented histone deacetylase (HDAC) inhibitor, thereby influencing gene expression and a multitude of cellular processes, including cell cycle arrest and apoptosis.[3][4][5] To fully comprehend its pleiotropic effects, it is crucial to trace its metabolic fate and quantify its contribution to various cellular metabolite pools.
This application note provides a comprehensive guide for quantifying the incorporation of Sodium butyrate-1-¹³C into cellular metabolites using stable isotope tracing coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By using a ¹³C-labeled tracer, researchers can precisely track the carbon atom from butyrate as it is integrated into downstream metabolic pathways. This methodology offers invaluable insights into the kinetics of butyrate metabolism and its contribution to central carbon metabolism and epigenetic modifications.
Principle of the Method: Following the ¹³C Label
The core of this method lies in introducing Sodium butyrate-1-¹³C to cells in culture or in vivo systems and subsequently measuring the ¹³C enrichment in downstream metabolites.[6] The ¹³C label at the C1 position of butyrate will be incorporated into acetyl-CoA through the process of beta-oxidation.[1][7] This ¹³C-labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle or be utilized for other biosynthetic processes, such as fatty acid synthesis or histone acetylation.[8][9]
By analyzing the mass isotopologue distribution of key metabolites using mass spectrometry, or by detecting the ¹³C-labeled carbons directly via NMR, we can quantify the extent and rate of butyrate's contribution to these pathways.[6][10][11] This allows for a dynamic view of metabolic fluxes and provides a quantitative measure of pathway activity.[12]
Figure 2: General experimental workflow for ¹³C tracing.
Detailed Protocols
Part 1: Cell Culture and Labeling with Sodium Butyrate-1-¹³C
Rationale: The goal of this step is to introduce the ¹³C-labeled substrate to the cells in a controlled manner to allow for its metabolism and incorporation into downstream metabolites. The duration of labeling is critical and depends on the turnover rate of the metabolites of interest. [13] Materials:
-
Cell line of interest (e.g., Caco-2 for colonocyte metabolism studies)
-
Complete cell culture medium
-
Sodium butyrate-1-¹³C (99% purity) [14]* Unlabeled Sodium Butyrate
-
Phosphate-buffered saline (PBS), ice-cold
Protocol:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of Sodium butyrate-1-¹³C. A common starting concentration is 1-5 mM. [9][15]Also, prepare a control medium with the same concentration of unlabeled sodium butyrate.
-
Labeling:
-
Aspirate the old medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared labeling medium (or control medium) to the cells.
-
Incubate for the desired time period. For TCA cycle intermediates, a time course of 1, 4, and 8 hours can be informative. [13]For histone acetylation, labeling can be observed within 30 minutes. [9]4. Harvesting:
-
At the end of the labeling period, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove any remaining extracellular label.
-
Proceed immediately to metabolite extraction.
-
Self-Validation: Run parallel cultures with unlabeled sodium butyrate to serve as a baseline for natural ¹³C abundance.
Part 2: Metabolite Extraction
Rationale: The objective is to rapidly quench all enzymatic activity and efficiently extract a broad range of metabolites while preserving their in vivo concentrations. [13]Cold solvent extraction is a widely used and effective method. [16] Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge capable of 4°C and high speeds
Protocol:
-
Quenching and Extraction:
-
After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a well in a 6-well plate).
-
Incubate at -80°C for 15 minutes to ensure complete quenching and cell lysis.
-
-
Collection:
-
Scrape the cells from the plate in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Centrifugation:
-
Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.
-
-
Sample Collection:
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Store the metabolite extracts at -80°C until analysis to prevent degradation. [16] Self-Validation: To ensure efficient extraction, the protein pellet can be subjected to a second round of extraction, and the resulting supernatant can be analyzed separately to confirm that the majority of metabolites were recovered in the first extraction.
-
Part 3a: LC-MS/MS Analysis
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantifying the abundance of specific metabolites and their ¹³C-labeled isotopologues. [10][17] Instrumentation and Parameters (Example):
-
LC System: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC)
-
Column: A column suitable for polar metabolite separation, such as a HILIC or a reversed-phase column with an ion-pairing agent.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for TCA cycle acids.
Protocol:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., 50% methanol).
-
LC Separation: Inject the reconstituted sample onto the LC system. The specific gradient and mobile phases will depend on the chosen column and target metabolites. [10]3. MS/MS Detection: Set up the mass spectrometer to detect the precursor and product ions for each target metabolite and its expected ¹³C-labeled isotopologues. For example, to detect ¹³C₂-citrate (M+2), the precursor ion m/z would be shifted by approximately 2 Da compared to unlabeled citrate. [6]4. Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for targeted analysis on a triple quadrupole instrument, or in full scan mode on a high-resolution instrument to retrospectively extract ion chromatograms. [18]
Part 3b: NMR Spectroscopy Analysis
Rationale: NMR spectroscopy provides detailed structural information and can unambiguously identify the position of the ¹³C label within a molecule. [11][19]While generally less sensitive than MS, ¹³C-enrichment significantly enhances signal detection. [11][20] Instrumentation and Parameters (Example):
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.
-
Sample Preparation: Lyophilize the metabolite extract and reconstitute in a deuterated solvent (e.g., D₂O) with a known concentration of an internal standard (e.g., DSS).
Protocol:
-
Data Acquisition: Acquire one-dimensional (1D) ¹³C NMR spectra. Proton decoupling is typically used to simplify the spectra and improve sensitivity. [19]2. Spectral Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) using appropriate software.
-
Signal Identification and Quantification: Identify the resonances corresponding to the carbon atoms of interest based on their chemical shifts. [21][22]The intensity of the ¹³C signal is proportional to the concentration of the labeled metabolite. [23]
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Example Mass Isotopologue Distribution of Citrate after Labeling with Sodium Butyrate-1-¹³C
| Time Point | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| 0 hr (Control) | 94.5 | 5.0 | 0.5 | 0.0 | 0.0 |
| 1 hr | 75.3 | 8.2 | 15.5 | 0.8 | 0.2 |
| 4 hr | 40.1 | 10.5 | 45.3 | 2.5 | 1.6 |
| 8 hr | 25.6 | 12.1 | 55.8 | 3.9 | 2.6 |
-
M+0: Unlabeled metabolite.
-
M+1, M+2, etc.: Metabolite with one, two, etc., ¹³C atoms incorporated. [6] Interpretation:
-
A decrease in the M+0 fraction over time indicates the consumption of the unlabeled metabolite pool.
-
An increase in the M+2 fraction of citrate suggests the incorporation of ¹³C₂-acetyl-CoA derived from the beta-oxidation of Sodium butyrate-1-¹³C into the TCA cycle. [24][25]* The presence of M+1 and other isotopologues can indicate subsequent turns of the TCA cycle or the activity of other pathways like pyruvate carboxylase. [25]
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no ¹³C incorporation detected | - Cells are not viable or metabolically active.- Insufficient labeling time.- The metabolic pathway is not active in the chosen cell line. [6] | - Check cell viability (e.g., with Trypan Blue).- Perform a time-course experiment to optimize labeling duration.- Use a positive control cell line known to metabolize butyrate. |
| High variability between replicates | - Inconsistent cell numbers.- Incomplete quenching of metabolism.- Inconsistent extraction efficiency. | - Normalize cell numbers before labeling.- Ensure rapid and consistent quenching and extraction on ice.- Consider adding an internal standard during extraction. |
| Ion suppression in LC-MS | - High salt concentration in the sample.- Co-elution of highly abundant compounds. [26] | - Perform a sample cleanup step (e.g., solid-phase extraction).- Optimize the chromatographic separation to resolve interfering compounds. |
| Low sensitivity in NMR | - Insufficient amount of labeled metabolite. | - Increase the initial number of cells.- Increase the labeling time to allow for greater enrichment.- Use a higher field NMR spectrometer with a cryoprobe. [11] |
Conclusion
Tracing the metabolism of Sodium butyrate-1-¹³C is a powerful technique to elucidate the dual roles of butyrate as both an energy source and an epigenetic modulator. The protocols detailed in this application note provide a robust framework for conducting these experiments, from cell culture to data analysis. By carefully controlling experimental variables and employing high-resolution analytical techniques, researchers can gain quantitative insights into the metabolic contributions of this key microbial metabolite, advancing our understanding of gut health, disease pathogenesis, and potential therapeutic interventions.
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Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. (2010). Analytical Chemistry. Available at: [Link]
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Illuminating Cellular Fates: A Technical Guide to Stable Isotope Tracing with Sodium Butyrate-1-¹³C
Introduction: The Dual Nature of Butyrate in Cellular Biology
Sodium butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, has emerged as a pleiotropic molecule with profound effects on host physiology.[1][2] It serves as the primary energy source for colonocytes, fueling their metabolic activity.[3] Beyond its role as a fuel, butyrate is a well-established inhibitor of histone deacetylases (HDACs), thereby influencing gene expression and epigenetic landscapes.[4][5] This dual functionality makes butyrate a critical signaling molecule in the gut-organ axis, impacting cellular proliferation, differentiation, and immune responses.[3][6]
Stable isotope tracing using Sodium butyrate-1-¹³C offers a powerful methodology to dissect these multifaceted roles. By replacing a carbon atom at a specific position with its heavy isotope, ¹³C, researchers can trace the metabolic fate of butyrate within cells and organisms. This technique allows for the quantitative analysis of metabolic fluxes and the elucidation of how butyrate contributes to various cellular processes, from energy production in the Krebs cycle to the acetylation of histones.[7][8][9] This guide provides a comprehensive framework for designing, executing, and interpreting stable isotope tracing studies with Sodium butyrate-1-¹³C, tailored for researchers in academia and the pharmaceutical industry.
I. The Scientific Foundation: Why Trace Sodium Butyrate-1-¹³C?
The choice of Sodium butyrate-1-¹³C as a tracer is strategic. The ¹³C label on the first carbon (the carboxyl carbon) allows for the direct tracking of its entry into central carbon metabolism.
Metabolic Fate of the 1-¹³C Label
When Sodium butyrate-1-¹³C is metabolized, it is first converted to butyryl-CoA. Through β-oxidation, butyryl-CoA is shortened to acetyl-CoA, releasing the ¹³C-labeled carboxyl group as part of the acetyl-CoA molecule. This ¹³C-labeled acetyl-CoA can then enter various metabolic pathways:
-
The Krebs Cycle (Tricarboxylic Acid Cycle): The ¹³C-labeled acetyl-CoA condenses with oxaloacetate to form citrate, introducing the label into the Krebs cycle. Subsequent turns of the cycle will distribute the ¹³C to various intermediates, providing a quantitative measure of butyrate's contribution to cellular respiration.[10]
-
Fatty Acid Synthesis: In the cytosol, ¹³C-acetyl-CoA can be used as a building block for the synthesis of new fatty acids.
-
Histone Acetylation: Crucially, acetyl-CoA is the sole donor of acetyl groups for histone acetylation. By tracing the incorporation of ¹³C from butyrate into acetylated histones, we can directly quantify the contribution of butyrate to this critical epigenetic modification.[11]
This dual metabolic potential is what makes tracing with Sodium butyrate-1-¹³C so insightful. It allows for the simultaneous investigation of its roles in cellular energy and epigenetic regulation.
II. Experimental Design: The Blueprint for a Successful Tracing Study
A well-designed stable isotope tracing experiment is paramount for generating robust and interpretable data. The following considerations are crucial and should be tailored to the specific research question.
Causality in Experimental Choices
The primary research question dictates the experimental design. Are you investigating the role of butyrate as a primary energy source in cancer cells, or its contribution to histone acetylation in immune cells? The answer will influence the choice of model system, tracer concentration, and labeling duration.
-
To study metabolic flux into the Krebs cycle: A shorter labeling time (e.g., 30 minutes to a few hours) is often sufficient to observe ¹³C enrichment in Krebs cycle intermediates.
-
To investigate the contribution to histone acetylation: A longer labeling period (e.g., several hours to 24 hours) may be necessary to detect significant and stable ¹³C incorporation into acetylated histones, as this is a cumulative process.[12]
In Vitro vs. In Vivo Models
| Model System | Advantages | Disadvantages | Key Considerations |
| In Vitro (Cell Culture) | High degree of control over experimental conditions; easier to manipulate genetically; lower cost.[13] | Lacks the complexity of a whole organism; may not fully recapitulate in vivo metabolism. | Cell line selection; appropriate tracer concentration; duration of labeling to reach isotopic steady state. |
| In Vivo (Animal Models) | Physiologically relevant context; allows for the study of inter-organ metabolism. | More complex; higher variability; ethical considerations; higher cost. | Route of administration; dosage and pharmacokinetics of butyrate; timing of tissue collection. |
Reaching Isotopic Steady State
A critical concept in stable isotope tracing is isotopic steady state , which is the point at which the isotopic enrichment of a metabolite becomes constant over time.[14][15] Reaching this state is crucial for accurate metabolic flux analysis. The time to reach isotopic steady state varies depending on the metabolite and the metabolic pathway. For example, glycolytic intermediates may reach steady state within minutes, while Krebs cycle intermediates can take several hours.[14][15] Preliminary time-course experiments are highly recommended to determine the optimal labeling duration for the specific metabolites of interest in your model system.
III. Detailed Protocols: From Benchtop to Data
The following protocols provide a detailed, step-by-step methodology for conducting a stable isotope tracing study with Sodium butyrate-1-¹³C in both in vitro and in vivo settings.
PART 1: In Vitro Stable Isotope Tracing in Cultured Cells
This protocol is designed for adherent mammalian cells.
1. Materials and Reagents:
-
Sodium butyrate-1-¹³C (ensure high isotopic purity, e.g., >99%)
-
Cell culture medium (e.g., DMEM, RPMI-1640) without unlabeled sodium butyrate
-
Dialyzed fetal bovine serum (dFBS) to minimize background from unlabeled metabolites
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution: 80% methanol in water, pre-chilled to -80°C
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper, pre-chilled
-
Centrifuge tubes, pre-chilled
2. Experimental Workflow:
Caption: In Vitro ¹³C-Butyrate Tracing Workflow.
3. Step-by-Step Methodology:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Tracer Medium Preparation: Prepare the cell culture medium containing Sodium butyrate-1-¹³C. The concentration will depend on the cell type and experimental goals, but a range of 0.5 mM to 5 mM is a common starting point.[2][6][16] Ensure the medium is supplemented with dFBS.
-
Labeling:
-
When cells reach the desired confluency, aspirate the existing medium.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed tracer-containing medium to the cells.
-
Incubate the cells for the predetermined time (based on time-course experiments) under standard culture conditions.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Place the culture plate on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
Add the pre-chilled (-80°C) 80% methanol quenching solution to each well.
-
Place the plate on dry ice for 10 minutes to ensure rapid and complete quenching of metabolic activity.
-
Using a pre-chilled cell scraper, scrape the cells in the quenching solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
-
PART 2: In Vivo Stable Isotope Tracing in Animal Models
This protocol provides a general framework for a mouse study. All animal procedures must be approved by the institution's animal care and use committee.
1. Materials and Reagents:
-
Sodium butyrate-1-¹³C, sterile and endotoxin-free
-
Sterile saline or other appropriate vehicle
-
Administration equipment (e.g., gavage needles, syringes)
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen or dry ice for snap-freezing tissues
2. Experimental Workflow:
Caption: In Vivo ¹³C-Butyrate Tracing Workflow.
3. Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize animals to the housing conditions and diet for at least one week before the experiment.
-
Tracer Administration:
-
The route of administration will depend on the research question. Oral gavage can mimic dietary intake, while intravenous or intraperitoneal injection provides more direct systemic delivery.[17][18][19]
-
The dosage should be carefully determined. Previous studies in mice have used oral doses of sodium butyrate up to 5 g/kg and intravenous doses up to 1.25 g/kg.[17] However, the rapid in vivo half-life of butyrate (less than 5 minutes in mice) must be considered.[18][19]
-
-
Sample Collection:
-
At predetermined time points after tracer administration, collect blood and tissues of interest.
-
It is crucial to minimize the time between euthanasia and tissue collection to prevent post-mortem metabolic changes.
-
Immediately snap-freeze tissues in liquid nitrogen or on dry ice.
-
-
Metabolite Extraction from Tissues:
-
Tissues should be kept frozen during processing.
-
Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet proteins and other macromolecules.
-
Collect the supernatant for analysis.
-
IV. Analytical Techniques: Detecting the ¹³C Label
The two primary analytical techniques for measuring ¹³C enrichment in metabolites are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Advantages | Disadvantages |
| LC-MS | High sensitivity and specificity; capable of analyzing a wide range of metabolites; provides information on isotopologue distribution.[6] | Requires derivatization for some compounds; potential for ion suppression. |
| NMR | Non-destructive; provides detailed structural information, including positional isotopomers; requires minimal sample preparation. | Lower sensitivity compared to MS; may require larger sample amounts. |
Data Analysis and Interpretation
-
Correction for Natural Isotope Abundance: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other heavy isotopes. Several software packages and algorithms are available for this purpose.[6]
-
Calculating Isotopic Enrichment: The enrichment of ¹³C in a particular metabolite is calculated as the fraction of the metabolite pool that contains one or more ¹³C atoms from the tracer.
-
Interpreting Labeling Patterns: The distribution of ¹³C among the different isotopologues of a metabolite (e.g., M+1, M+2, etc.) provides valuable information about the metabolic pathways that were active.[7][15] For example, the appearance of M+2 citrate after labeling with Sodium butyrate-1-¹³C indicates the entry of ¹³C-acetyl-CoA into the Krebs cycle.[8]
V. A Self-Validating System: Ensuring Trustworthiness in Your Data
To ensure the integrity of your results, incorporate the following validation steps into your experimental design:
-
Unlabeled Controls: Always include a control group that is treated with unlabeled sodium butyrate. This is essential for correcting for natural isotope abundance and for identifying any potential confounding effects of butyrate itself on metabolism.
-
Time-Course Experiments: As mentioned earlier, preliminary time-course experiments are crucial for determining the optimal labeling duration to achieve isotopic steady state for your metabolites of interest.
-
Validation of Metabolic Models: If performing metabolic flux analysis, the underlying metabolic model should be validated to ensure it accurately represents the biochemical network of your system.[11][20]
-
Complementary Methods: Validate key findings using complementary techniques, such as genetic manipulation (e.g., knockdown of a key enzyme) or pharmacological inhibition of a pathway of interest.
VI. Conclusion: Unlocking the Secrets of Butyrate Metabolism
Stable isotope tracing with Sodium butyrate-1-¹³C is a powerful and versatile technique for elucidating the complex roles of this key metabolite in health and disease. By carefully designing and executing these experiments, researchers can gain unprecedented insights into the interplay between cellular energy metabolism and epigenetic regulation. This guide provides a robust framework to empower scientists to confidently design and implement their own tracing studies, ultimately advancing our understanding of the profound impact of butyrate on cellular function.
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Preclinical Evaluation of Sodium Butyrate's Potential to Reduce Alcohol Consumption: A Dose-Escalation Study in C57BL/6J Mice in Antibiotic-Enhanced Binge-Like Drinking Model. (2024). Karger Publishers. Retrieved from [Link]
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Best Practices for the Administration of Sodium Butyrate-1-¹³C in Animal Studies: Application Notes and Protocols
Introduction
Sodium butyrate, a short-chain fatty acid (SCFA), is a pivotal molecule at the intersection of gut microbiology, host metabolism, and cellular regulation. It serves as a primary energy source for colonocytes and is a well-documented histone deacetylase (HDAC) inhibitor, influencing gene expression, inflammation, and cell differentiation.[1][2][3] The use of stable isotope-labeled sodium butyrate, particularly Sodium butyrate-1-¹³C, provides a powerful tool for researchers to trace its metabolic fate in vivo. This allows for the elucidation of its absorption, distribution, and utilization in various tissues, as well as its contribution to metabolic pathways such as the tricarboxylic acid (TCA) cycle and histone acetylation.[4][5]
This comprehensive guide offers detailed application notes and protocols for the administration of Sodium butyrate-1-¹³C in animal studies. It is designed for researchers, scientists, and drug development professionals seeking to conduct rigorous and reproducible in vivo experiments. The protocols herein are grounded in established scientific literature and aim to provide not just procedural steps, but also the rationale behind key experimental decisions to ensure scientific integrity and trustworthiness.
Pre-Administration Considerations: The Foundation of a Successful Study
Before embarking on any in vivo study involving Sodium butyrate-1-¹³C, several critical factors must be considered to ensure the accuracy and validity of the experimental results.
Reagent Preparation and Stability
Sodium butyrate-1-¹³C is typically supplied as a crystalline solid.[2] While stable in this form at room temperature away from light and moisture, its stability in solution is a key consideration.[6]
-
Vehicle Selection: The most common and recommended vehicle for in vivo administration is sterile saline or phosphate-buffered saline (PBS), pH 7.2.[2][7] For oral administration, sterile water is also a suitable option.[8] It is crucial to avoid organic solvents for final administration as they can have physiological effects.[2]
-
Solubility: Sodium butyrate is readily soluble in aqueous buffers. For instance, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2]
-
Solution Stability: Aqueous solutions of sodium butyrate should be prepared fresh before each use. It is not recommended to store aqueous solutions for more than one day to prevent potential degradation or microbial growth.[2][9] The pH of the final solution should be adjusted to match that of the vehicle to avoid any confounding effects.[10]
Animal Model and Ethical Considerations
The choice of animal model will depend on the research question. Mice (e.g., C57BL/6J) and rats are the most commonly used species in studies involving sodium butyrate.[8][11][12][13] All animal procedures must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimation: Animals should be allowed to acclimate to their housing conditions for at least one week before the start of any experiment.
-
Fasting: For some experimental designs, particularly those involving oral administration to maximize absorption, a short fasting period (e.g., 4-6 hours) may be necessary. This should be justified in the experimental protocol and approved by the IACUC.[14]
Routes of Administration: Choosing the Optimal Path
The choice of administration route is a critical determinant of the pharmacokinetic and pharmacodynamic profile of Sodium butyrate-1-¹³C. The three primary routes are oral gavage, administration in drinking water, and intraperitoneal injection.
Oral Administration
Oral administration is a common and physiologically relevant route, particularly for studying the effects of butyrate on the gastrointestinal tract and its subsequent systemic distribution.
This method is non-invasive and suitable for long-term studies. However, it offers less control over the precise dose consumed by each animal.
-
Causality: This method is chosen for its ease of application and to mimic continuous dietary supplementation.[8] It is particularly useful for studies looking at chronic effects on behavior or the gut microbiome.[11][12]
-
Dosage Considerations: The concentration of sodium butyrate in the drinking water needs to be carefully chosen. Studies in mice have used concentrations ranging from 8 mg/mL to 50 mg/mL.[8][12] It is important to monitor water intake, as high concentrations of sodium butyrate can be unpalatable and reduce fluid consumption.[12]
-
Limitations: The exact dosage per animal can vary based on individual drinking habits. This route is not ideal for acute studies requiring a precise, timed dose.
Oral gavage allows for the precise administration of a known volume of the test substance directly into the stomach.[15][16]
-
Causality: This is the preferred method for acute studies and when a specific dose needs to be administered at a precise time point.[12][17] It ensures that each animal receives the intended dose, which is crucial for pharmacokinetic studies.
-
Technical Proficiency: Oral gavage must be performed by trained personnel to avoid injury to the animal, such as esophageal or gastric perforation.[14][15] The use of appropriate gavage needles (flexible or curved with a rounded tip) is essential.[15]
-
Dosage Calculation: The maximum volume that can be administered by oral gavage in mice is typically 10 mL/kg of body weight.[14][15]
Intraperitoneal (IP) Injection
IP injection delivers the compound directly into the peritoneal cavity, from where it is rapidly absorbed into the systemic circulation.
-
Causality: This route bypasses the gastrointestinal tract and first-pass metabolism in the liver, making it suitable for studying the systemic effects of butyrate.[13][18] It allows for rapid and complete bioavailability.
-
Dosage and Efficacy: Studies have shown that IP administration of butyrate can be more potent than oral or intrarectal routes in certain models, such as colitis.[13][18] A common dosage used in mice is 1 g/kg.[19]
-
Procedure: Proper restraint and sterile technique are crucial to minimize stress and prevent infection.
Table 1: Comparison of Administration Routes for Sodium Butyrate-1-¹³C
| Feature | Administration in Drinking Water | Oral Gavage | Intraperitoneal (IP) Injection |
| Dosage Precision | Low | High | High |
| Invasiveness | Non-invasive | Minimally invasive | Invasive |
| Suitability | Chronic studies, behavioral studies | Acute studies, pharmacokinetic studies | Systemic effect studies, rapid bioavailability |
| Key Advantage | Ease of administration | Precise dosing | Bypasses GI tract and first-pass metabolism |
| Key Disadvantage | Variable intake per animal | Requires technical skill, potential for stress/injury | Potential for local irritation, risk of infection |
Experimental Protocols
The following are detailed, step-by-step protocols for the administration of Sodium butyrate-1-¹³C.
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
Sodium butyrate-1-¹³C
-
Sterile saline or water
-
Appropriate gavage needles (18-20 gauge for mice)[15]
-
Syringes
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse to accurately calculate the dosing volume.[15] A brief period of fasting (4-6 hours) can be considered to ensure an empty stomach and maximize absorption.[14]
-
Dose Preparation: Prepare a fresh solution of Sodium butyrate-1-¹³C in sterile saline or water at the desired concentration.
-
Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark the needle to prevent over-insertion.[15]
-
Administration: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The needle should pass smoothly without resistance.[15]
-
Dose Delivery: Once the needle is in the correct position, slowly administer the solution.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or bleeding, for at least 5 minutes before returning it to its cage.[20]
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Sodium butyrate-1-¹³C
-
Sterile saline or PBS
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse for accurate dose calculation.
-
Dose Preparation: Prepare a fresh, sterile solution of Sodium butyrate-1-¹³C in sterile saline or PBS.
-
Restraint: Restrain the mouse to expose the abdomen. The animal can be placed in a supine position with the head tilted slightly downwards.
-
Injection Site: The injection should be made in the lower quadrant of the abdomen, off the midline, to avoid puncturing the bladder or cecum.
-
Administration: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle and gently inject the solution.
-
Post-Administration Monitoring: Return the mouse to its cage and monitor for any adverse reactions.
Sample Collection and Analysis for ¹³C Enrichment
To trace the metabolic fate of Sodium butyrate-1-¹³C, various biological samples can be collected and analyzed for ¹³C enrichment.
Breath Sample Collection (¹³C-Butyrate Breath Test)
The ¹³C-butyrate breath test is a non-invasive method to assess the metabolism of butyrate in vivo.[21][22] As the ¹³C-labeled butyrate is metabolized, ¹³CO₂ is produced and exhaled.
-
Procedure:
-
Collect a baseline breath sample before administering Sodium butyrate-1-¹³C.
-
After administration, place the animal in a metabolic chamber with a continuous or intermittent air sampling system.
-
Collect breath samples at regular intervals (e.g., every 30 minutes for several hours).[23]
-
The ¹³CO₂/¹²CO₂ ratio in the collected breath is measured using an isotope ratio mass spectrometer (IRMS) or a non-dispersive infrared spectrometer (NDIRS).[23]
-
Blood and Tissue Collection
-
Blood: Blood samples can be collected at various time points post-administration via methods such as tail vein, saphenous vein, or terminal cardiac puncture. Plasma or serum is then prepared for analysis.
-
Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., colon, liver, brain, adipose tissue) are rapidly collected and snap-frozen in liquid nitrogen for subsequent analysis.[1][4]
Analysis of ¹³C Enrichment
The enrichment of ¹³C in metabolites within plasma and tissue samples is typically determined by mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[24] This allows for the quantification of ¹³C incorporation into various metabolic intermediates, providing insights into the metabolic pathways utilized by butyrate.[4][5]
Visualization of Experimental Workflows
Diagram 1: General Workflow for In Vivo Sodium Butyrate-1-¹³C Administration and Analysis
Caption: Workflow for Sodium butyrate-1-¹³C studies.
Diagram 2: Metabolic Fate of Butyrate-1-¹³C
Caption: Simplified metabolic pathways of Butyrate-1-¹³C.
Conclusion
The use of Sodium butyrate-1-¹³C is an invaluable technique for delineating the in vivo metabolic contributions of this important short-chain fatty acid. The success of such studies hinges on careful planning, precise execution of administration protocols, and appropriate sample collection and analysis techniques. By understanding the rationale behind different experimental choices, researchers can design and implement robust studies that yield high-quality, reproducible data, ultimately advancing our understanding of the multifaceted roles of butyrate in health and disease.
References
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Mayer, M. et al. (2019). Supplementation with sodium butyrate protects against antibiotic-induced increases in ethanol consumption behavior in mice. PLoS ONE, 14(10), e0223727. [Link]
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Banasiewicz, T. et al. (2020). Determination of butyric acid dosage based on clinical and experimental studies – a literature review. Przeglad Gastroenterologiczny, 15(2), 119–125. [Link]
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Szalata, M. et al. (2022). Sodium Butyrate Supplementation Modulates Neuroinflammatory Response Aggravated by Antibiotic Treatment in a Mouse Model of Binge-like Ethanol Drinking. International Journal of Molecular Sciences, 23(24), 15688. [Link]
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Reyes, V. et al. (2024). Preclinical Evaluation of Sodium Butyrate’s Potential to Reduce Alcohol Consumption: A Dose-Escalation Study in C57BL/6J Mice in Antibiotic-Enhanced Binge-Like Drinking Model. Alcohol and Alcoholism. [Link]
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Chen, G. et al. (2018). Effects of Intravenous Infusion With Sodium Butyrate on Colonic Microbiota, Intestinal Development- and Mucosal Immune-Related Gene Expression in Normal Growing Pigs. Frontiers in Microbiology, 9, 148. [Link]
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Li, Z. et al. (2018). Microbiota Depletion Impairs Thermogenesis of Brown Adipose Tissue and Browning of White Adipose Tissue. Cell Reports, 22(1), 201-210. [Link]
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Reyes, V. et al. (2024). Preclinical Evaluation of Sodium Butyrate's Potential to Reduce Alcohol Consumption: A Dose-Escalation Study in C57BL/6J Mice in Antibiotic-Enhanced Binge-Like Drinking Model. National Institutes of Health. [Link]
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Donohoe, D. R. et al. (2014). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Proceedings of the National Academy of Sciences, 111(43), E4495–E4502. [Link]
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The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. The University of Queensland. [Link]
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Singh, V. et al. (2015). Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats. Inflammopharmacology, 23(2-3), 119-125. [Link]
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Pouteau, E. et al. (2003). Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin. The Journal of Nutrition, 133(11), 3836–3843. [Link]
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Hida, N. et al. (2005). The (13)C-butyrate breath test: a new non-invasive method for assessing colitis in a murine model. Journal of Gastroenterology, 40(6), 603-609. [Link]
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Hatch, S. A. et al. (2016). (13)C-Breath testing in animals: theory, applications, and future directions. Journal of Comparative Physiology B, 186(1), 1-18. [Link]
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Chang, P. V. et al. (2014). Butyrate increases IL-23 production by stimulated dendritic cells. The Journal of Immunology, 193(3), 1167-1174. [Link]
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Al-Asmakh, M. (2018). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. FEMS Microbiology Letters, 365(12). [Link]
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Wang, Y. et al. (2024). 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice. Nature Communications, 15(1), 4153. [Link]
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Tuleu, C. et al. (2001). Colonic delivery of sodium butyrate via oral route: acrylic coating design of pellets and in vivo evaluation in rats. Methods and Findings in Experimental and Clinical Pharmacology, 23(5), 241-245. [Link]
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Wang, J. et al. (2015). The stability research of different types of sodium butyrate in course of processing. Journal of Animal Science and Biotechnology, 6, 25. [Link]
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Animal Welfare Institute. (n.d.). Oral Dosing. [Link]
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Li, Z. et al. (2023). Dietary butyrate ameliorates metabolic health associated with selective proliferation of gut Lachnospiraceae bacterium 28-4. JCI Insight, 8(4), e163748. [Link]
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ResearchGate. (n.d.). Suggested action mechanism of sodium butyrate based on the results of... [Link]
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ResearchGate. (2013). Stability of sodium butyrate? [Link]
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Zhou, Y. et al. (2023). Sodium butyrate ameliorates diabetic retinopathy in mice via the regulation of gut microbiota and related short-chain fatty acids. Experimental Eye Research, 233, 109536. [Link]
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Wang, H. et al. (2021). Multi-omics Data Reveal the Effect of Sodium Butyrate on Gene Expression and Protein Modification in Streptomyces. mSystems, 6(1), e00891-20. [Link]
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Flinders University. (2016). Oral Gavaging in mice. [Link]
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Singh, V. et al. (2015). Intraperitoneal administration of butyrate prevents the severity of acetic acid colitis in rats. Inflammopharmacology, 23(2-3), 119-125. [Link]
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Canani, R. B. et al. (2011). Butyrate and obesity: Current research status and future prospect. Frontiers in Endocrinology, 2, 8. [Link]
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Kibion. (n.d.). 13C-Sodium-Octanoate and 13C-Octanoic Acid Breath Test. [Link]
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Seahorse Laboratories Ltd. (n.d.). Assessment of Specific Enzymatic and Metabolic Functions in vivo. [Link]
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Liu, Y. et al. (2022). Sodium Butyrate Attenuates Taurocholate-Induced Acute Pancreatitis by Maintaining Colonic Barrier and Regulating Gut Microorganisms in Mice. Frontiers in Immunology, 13, 836881. [Link]
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Wang, Y. et al. (2021). RNA-Seq analysis reveals critical transcriptome changes caused by sodium butyrate in DN mouse models. Bioscience Reports, 41(4), BSR20203005. [Link]
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Hamer, H. M. et al. (2008). From the gut to the peripheral tissues: the multiple effects of butyrate. Nutrition Research Reviews, 21(1), 61-76. [Link]
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Gasbarrini, A. et al. (2009). A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. Alimentary Pharmacology & Therapeutics, 29(9), 1037-1045. [Link]
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Neiger, R. et al. (2013). 13C-sodium acetate breath test for evaluation of gastric emptying times in dogs with gastric dilatation-volvulus. Tierärztliche Praxis. Ausgabe K, Kleintiere/Heimtiere, 41(2), 77-82. [Link]
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Liu, J. et al. (2018). Sodium Butyrate Inhibits Inflammation and Maintains Epithelium Barrier Integrity in a TNBS-induced Inflammatory Bowel Disease Mice Model. EBioMedicine, 30, 296-306. [Link]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of Sodium Butyrate-1-13C in Cell Culture
Welcome to the technical support center for stable isotope labeling experiments. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low incorporation of Sodium butyrate-1-13C in their cell culture experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and field-tested insights to help you diagnose and resolve common issues.
Introduction: Understanding Sodium Butyrate in Cell Culture
Sodium butyrate is a short-chain fatty acid that serves as a crucial metabolic substrate and a potent epigenetic modulator. It is primarily known as a histone deacetylase (HDAC) inhibitor, which leads to the hyperacetylation of histones, altering chromatin structure and gene expression.[1][2] Additionally, it can be metabolized by cells as an energy source. In isotopic tracing studies, Sodium butyrate-1-13C is used to track the metabolic fate of butyrate through various cellular pathways. Low incorporation of the 13C label can be frustrating and may point to issues with your reagents, cell health, or experimental design. This guide will walk you through a logical troubleshooting process to identify and rectify the root cause of the problem.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Checks & Reagent Quality
Question 1: I'm seeing very low to no incorporation of 13C from my sodium butyrate. Could my stock solution be the problem?
Answer: Absolutely. The integrity of your Sodium butyrate-1-13C stock solution is the first and most critical checkpoint. Here's how to approach this:
-
Proper Dissolution and Storage: Sodium butyrate is a crystalline solid that is stable for at least two years when stored at room temperature.[3] For experiments, it's recommended to prepare fresh aqueous solutions. While soluble in PBS (up to approximately 10 mg/mL) and ethanol (around 5 mg/mL), aqueous solutions of sodium butyrate are not recommended for storage for more than one day.[3] If you have been using a pre-made, stored aqueous solution, it may have degraded.
-
Recommended Solvents: You can prepare a stock solution in sterile PBS (pH 7.2) or absolute ethanol.[3][4] If using an organic solvent like ethanol, ensure the final concentration in your cell culture medium is not toxic to your cells (typically <0.1%).[4]
-
Actionable Steps:
-
Prepare a fresh stock solution of Sodium butyrate-1-13C from the solid compound.
-
If using an older powder, consider the expiration date and storage conditions (though it is quite stable).
-
Confirm the final concentration in your media is correct. A simple calculation error can lead to significantly lower than intended concentrations.
-
Question 2: How can I be sure my Sodium butyrate-1-13C is chemically stable in my culture medium during the experiment?
Answer: Sodium butyrate is generally stable in standard cell culture media at physiological pH. However, extreme pH shifts in the media could potentially affect its stability and uptake.
-
Monitor Media pH: During your experiment, especially with high cell densities or long incubation times, cellular metabolism can cause the media to become acidic. A significant drop in pH can alter the ionization state of butyrate and potentially affect its transport into cells. Regularly check the color of the phenol red indicator in your medium. If it turns yellow, it indicates acidic conditions.
-
Buffering Capacity: Ensure your medium has adequate buffering capacity. Standard media formulations containing sodium bicarbonate are designed to be used in a CO2 incubator to maintain physiological pH.[5]
Section 2: Cell Health & Culture Conditions
Question 3: My cells look fine, but the 13C incorporation is low. Could cell health still be an issue?
Answer: Yes, even subtle issues with cell health can dramatically impact metabolic activity and nutrient uptake.
-
Cell Viability and Proliferation: High concentrations of sodium butyrate can be cytotoxic, leading to decreased cell viability, cell cycle arrest, and apoptosis.[6][7] This is a dose-dependent effect. While low concentrations (0.5-1 mM) may not affect proliferation, higher concentrations (5-10 mM) can significantly inhibit it.[6][7] If your cells are stressed or dying, their metabolic activity, including the uptake and metabolism of butyrate, will be compromised.
-
Cell Density: The density of your cell culture at the time of the experiment is crucial.
-
Too Low: A low cell number will naturally result in a smaller overall amount of 13C incorporation.
-
Too High (Over-confluent): Over-confluent cultures can suffer from nutrient depletion, waste product accumulation, and contact inhibition, all of which can alter their metabolic state and reduce the uptake of labeled substrates.
-
-
Actionable Steps:
-
Perform a Dose-Response Curve: Before your labeling experiment, determine the optimal, non-toxic concentration of sodium butyrate for your specific cell line. You can assess this using a viability assay (e.g., MTT or Trypan Blue exclusion).
-
Optimize Seeding Density: Ensure you are working with cells in their logarithmic growth phase and at an optimal confluency (typically 70-80%).
-
Question 4: Does the type of cell I'm using matter for butyrate uptake?
Answer: Yes, the cell type is a significant factor. Butyrate uptake is not a passive process; it is primarily mediated by specific transporters.
-
Transporter Expression: Butyrate enters cells mainly through monocarboxylate transporters (MCTs), such as MCT1, and sodium-coupled monocarboxylate transporters (SMCTs).[8] The expression levels of these transporters can vary significantly between different cell types. For instance, colonocytes, which use butyrate as their primary energy source, have high levels of these transporters.[8] If your cell line has low expression of MCT1 or other relevant transporters, butyrate uptake will be inefficient.
-
Metabolic Phenotype: The primary energy source of your cells also plays a role. Cells that preferentially use glucose or glutamine may not readily metabolize butyrate, especially when these other substrates are abundant in the culture medium.[8]
-
Actionable Steps:
-
Literature Review: Check the literature for information on butyrate metabolism and transporter expression in your cell line of interest.
-
Consider Alternative Energy Sources: If you suspect competition from other substrates, you could try reducing the concentration of glucose in your medium during the labeling period. However, be aware that this can also stress the cells and alter their metabolism in other ways.
-
Section 3: Experimental Protocol & Parameters
Question 5: What are the optimal concentration and incubation time for a Sodium butyrate-1-13C labeling experiment?
Answer: The optimal conditions are highly dependent on the cell type and the specific metabolic pathway you are investigating. There is no one-size-fits-all answer, but here are some general guidelines:
| Parameter | Recommended Range | Rationale |
| Concentration | 0.5 mM - 5 mM | Lower concentrations are less likely to cause cytotoxicity. Higher concentrations may be needed to see significant labeling but can impact cell health.[6][7] A dose-response experiment is highly recommended. |
| Incubation Time | 4 - 24 hours | Shorter times may be sufficient to label immediate downstream metabolites. Longer times may be necessary to see labeling in more distal pathways or in macromolecules like histones. However, longer incubations also increase the risk of cytotoxicity and media degradation. |
-
Experimental Goal:
-
Metabolomics (TCA cycle, fatty acid synthesis): Shorter incubation times (e.g., 4-8 hours) are often sufficient to see labeling in central carbon metabolism.
-
Epigenetics (Histone Acetylation): Longer incubation times (e.g., 12-24 hours) may be necessary to observe significant incorporation into acetyl-CoA pools that are used for histone acetylation.[9]
-
Question 6: Could components in my culture medium be interfering with butyrate uptake?
Answer: Yes, this is a possibility.
-
Serum Concentration: Serum contains a complex mixture of growth factors, hormones, and nutrients, including other short-chain fatty acids, that could potentially compete with butyrate for uptake or alter cellular metabolism.
-
Other Carbon Sources: As mentioned, high levels of glucose and glutamine can be preferentially metabolized by many cell types, which might reduce the flux of butyrate into central carbon metabolism.[8]
-
Actionable Steps:
-
Reduce Serum: Consider performing the labeling experiment in a low-serum medium (e.g., 1-2% FBS) or even serum-free medium if your cells can tolerate it for the duration of the experiment.
-
Modify Media Composition: If your experimental design allows, you could use a custom medium with lower concentrations of competing carbon sources.
-
Section 4: Metabolic & Cellular Mechanisms
Question 7: I've checked everything above, and I'm still getting low incorporation. What deeper cellular mechanisms could be at play?
Answer: If you've ruled out the more common issues, it's time to consider the intricacies of butyrate metabolism.
-
Mitochondrial Health: Butyrate is metabolized within the mitochondria via β-oxidation to form acetyl-CoA, which then enters the TCA cycle.[10] If your cells have compromised mitochondrial function (e.g., due to stress, genetic mutations, or treatment with other compounds), they will not be able to metabolize butyrate effectively. This can lead to an accumulation of butyrate in the cytoplasm and low incorporation into downstream metabolites. Sodium butyrate itself can induce mitochondrial stress, leading to increased reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[11]
-
HDAC Inhibition vs. Metabolism: Remember that sodium butyrate has two primary roles: as an HDAC inhibitor and as a metabolic substrate.[3][12] In some cell types or under certain conditions, its effects as an HDAC inhibitor may predominate, leading to changes in gene expression that could indirectly affect metabolism. The metabolic flux of butyrate might be secondary to its signaling role.
Troubleshooting Workflow Diagram
Caption: Simplified metabolic pathway of Sodium butyrate-1-13C in a typical mammalian cell.
References
-
Yan, H., & Aju, J. (2017). Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells. ResearchGate. [Link]
-
Kruh, J. (1982). Effects of sodium butyrate, a new pharmacological agent, on cells in culture. PubMed. [Link]
-
McNabney, S. M., & Henagan, T. M. (2017). Butyrate and the Intestinal Epithelium: Modulation of Proliferation and Inflammation in Homeostasis and Disease. MDPI. [Link]
-
Ghavami, A., et al. (2023). The effects of sodium butyrate supplementation on the expression levels of PGC-1α, PPARα, and UCP-1 genes, serum level of GLP-1, metabolic parameters, and anthropometric indices in obese individuals on weight loss diet: a study protocol for a triple-blind, randomized, placebo-controlled clinical trial. PMC - NIH. [Link]
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Zhang, Y., et al. (2022). Sodium Butyrate Induces Mitophagy and Apoptosis of Bovine Skeletal Muscle Satellite Cells through the Mammalian Target of Rapamycin Signaling Pathway. MDPI. [Link]
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Laganà, A. S., et al. (2002). Sodium butyrate modulates cell cycle‐related proteins in HT29 human colonic adenocarcinoma cells. PMC - NIH. [Link]
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Prasad, K. N. (1980). Effect of sodium butyrate on mammalian cells in culture: a review. PubMed. [Link]
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Borthakur, A., et al. (2008). Regulation of Monocarboxylate Transporter 1 (MCT1) Promoter by Butyrate in Human Intestinal Epithelial Cells: Involvement of NF-κB Pathway. PMC - NIH. [Link]
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Yan, H., & Xu, M. (2017). Effect of sodium butyrate on cell proliferation and cell cycle in porcine intestinal epithelial (IPEC-J2) cells. PubMed. [Link]
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Fellowes, R., et al. (2023). Understanding activity of butyrate at a cellular level. PMC - NIH. [Link]
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ResearchGate. (n.d.). Isotope Tracing and 13C-Butyrate Metabolic Flux Analysis In Vivo. ResearchGate. [Link]
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Li, J., et al. (2024). Effects of coated sodium butyrate on the growth performance, serum biochemistry, antioxidant capacity, intestinal morphology, and intestinal microbiota of broiler chickens. Frontiers. [Link]
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González-García, I., et al. (2024). Protonophore activity of short‐chain fatty acids induces their intracellular accumulation and acidification. NIH. [Link]
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Donohoe, D. R., et al. (2018). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. PMC - PubMed Central. [Link]
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How to overcome poor signal-to-noise in Sodium butyrate-1-13C NMR spectra.
Welcome to the Technical Support Center for Sodium Butyrate-1-13C NMR Spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to poor signal-to-noise (S/N) in their NMR experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve high-quality, reproducible data.
Troubleshooting Guide: Overcoming Poor Signal-to-Noise
This section addresses common issues encountered during Sodium Butyrate-1-13C NMR analysis in a practical question-and-answer format.
Q1: My 13C signal for sodium butyrate is barely visible above the noise. What are the most common initial checks I should perform?
A1: A weak 13C signal is a frequent challenge, primarily due to the low natural abundance of the 13C isotope (about 1.1%) and its smaller gyromagnetic ratio compared to protons.[1][2][3] Before delving into complex parameter optimization, start with the fundamentals of your sample and the instrument's basic setup.
Initial Troubleshooting Workflow
Caption: Initial troubleshooting workflow for poor S/N.
-
Sample Concentration: This is the most critical factor. The signal intensity is directly proportional to the number of 13C nuclei in the detection volume. Doubling the concentration can reduce the required experiment time by a factor of four for the same S/N.[4]
-
Action: If possible, prepare a more concentrated sample. For a standard 5 mm NMR tube, aim for a concentration that provides sufficient material within the coil's active volume.[5]
-
-
Sample Volume and Positioning: Ensure the sample volume is appropriate for your NMR tube and probe. Too little volume will not fully utilize the radio frequency (RF) coil, while too much can degrade the magnetic field homogeneity (shimming).[5]
-
Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field broadens NMR signals, effectively burying them in the baseline noise.[7]
Q2: I've optimized my sample preparation, but the S/N is still insufficient. Which acquisition parameters should I adjust first?
A2: After addressing sample preparation, the next step is to optimize the acquisition parameters to maximize the signal detected per unit time.
-
Number of Scans (nt or ns): The S/N ratio increases with the square root of the number of scans.[4] This is the most straightforward way to improve S/N, but it comes at the cost of longer experiment times.[2][3]
-
Causality: Signal averaging reduces random noise, which tends to cancel out, while the coherent signal from the sample adds up.[3]
-
-
Pulse Angle: For 13C NMR, where long relaxation times (T1) are common, using a smaller flip angle (e.g., 30-45°) instead of a 90° pulse is often advantageous.
-
Causality: A 90° pulse rotates the net magnetization entirely into the transverse plane, requiring a delay of approximately 5 times the longest T1 for full relaxation. A smaller flip angle only tips a fraction of the magnetization, allowing for a shorter relaxation delay (D1) between scans. This enables more scans to be acquired in the same amount of time, leading to a net S/N improvement, especially for carbons with long T1 values like the carboxylate carbon in butyrate.[11]
-
-
Relaxation Delay (D1) and Acquisition Time (AQ): The sum of D1 and AQ determines the total time between pulses.
-
Action: When using a smaller flip angle, you can shorten D1. A good starting point is a D1 of 1-2 seconds. The acquisition time (AQ) should be long enough to allow the Free Induction Decay (FID) to decay to near zero to avoid signal truncation, which can distort peak shapes.[11] A typical AQ for 13C NMR is 1-2 seconds.
-
-
Nuclear Overhauser Effect (NOE): The signal of a 13C nucleus can be enhanced by irradiating nearby protons. For sodium butyrate-1-13C, the carboxyl carbon has no directly attached protons, so the NOE effect from more distant protons will be small but may still provide some benefit.
-
Action: Ensure proton decoupling is active during the relaxation delay to build up NOE. A delay of 2 seconds is often a good compromise for achieving significant NOE without excessively lengthening the experiment.[11]
-
Table 1: Impact of Acquisition Parameters on S/N
| Parameter | Recommended Adjustment | Rationale | Expected S/N Impact |
| Number of Scans (nt) | Increase by a factor of 4 | S/N is proportional to √nt | ~2x improvement |
| Pulse Angle | Decrease from 90° to 30-45° | Allows for shorter D1, increasing scans/time | Significant, especially for long T1 |
| Relaxation Delay (D1) | Shorten (e.g., to 1-2 s) with a small pulse angle | Increases the number of scans in a given time | Positive, when paired with a small pulse angle |
| Proton Decoupling | Keep on during D1 and AQ | Provides NOE enhancement | Variable, up to ~3x for protonated carbons[11] |
Advanced Optimization Protocols & FAQs
For situations where fundamental adjustments are insufficient, more advanced techniques can provide substantial S/N gains.
Q3: My sample is inherently dilute and I cannot increase the concentration. What are my options?
A3: For mass-limited samples, several advanced strategies can be employed.
-
Isotopic Enrichment: This is the most direct way to dramatically increase the signal.
-
Causality: By synthesizing or purchasing sodium butyrate specifically labeled with 13C at the C1 position (Sodium butyrate-1-13C), you increase the abundance of the NMR-active nucleus from ~1.1% to >99%. This provides a nearly 100-fold increase in signal intensity.[12][13][14]
-
Protocol:
-
Procure >99% enriched Sodium butyrate-1-13C.
-
Prepare your sample as usual, dissolving the enriched compound in a suitable deuterated solvent.
-
Acquire the 13C NMR spectrum. The number of scans required will be drastically reduced.
-
-
-
Use of a Cryoprobe: If your institution's NMR facility has a cryoprobe, this is an excellent option.
-
Causality: Cryoprobes cool the detection electronics to cryogenic temperatures (~20 K), which significantly reduces thermal noise.[15][16] This can lead to a 3-4 fold increase in S/N compared to a room temperature probe, which translates to a 9-16 fold reduction in experiment time for the same S/N.[17]
-
Action: Reserve time on an NMR spectrometer equipped with a cryoprobe. No special sample preparation is needed, but be aware of the specific procedures for using this hardware.[18]
-
Q4: The T1 relaxation time of the carboxylate carbon in butyrate is very long, leading to inefficient signal averaging. How can I address this?
A4: The long T1 of a quaternary, non-protonated carbon like a carboxylate is a common problem. Adding a paramagnetic relaxation agent can be an effective solution.
-
Paramagnetic Relaxation Agents:
-
Causality: Paramagnetic compounds, such as Chromium (III) acetylacetonate (Cr(acac)3), contain unpaired electrons. These create fluctuating magnetic fields that provide an efficient relaxation pathway for nearby nuclei, dramatically shortening their T1 values.[6]
-
Protocol: Using Cr(acac)3 as a Relaxation Agent
-
Prepare a Stock Solution: Dissolve a small, known amount of Cr(acac)3 in the same deuterated solvent you are using for your sample to create a stock solution (e.g., 50 mM).
-
Titrate into Sample: Add a very small aliquot (e.g., 1-5 µL) of the Cr(acac)3 stock solution to your NMR sample.
-
Mix and Observe: Gently mix the sample and acquire a quick test spectrum. You should observe a significant reduction in the required relaxation delay.
-
Optimize Concentration: The goal is to use the minimum amount of Cr(acac)3 necessary to shorten T1 without causing significant line broadening, which can occur at higher concentrations. A final concentration in the low millimolar range is often sufficient.
-
-
Advanced S/N Enhancement Workflow
Caption: Workflow for advanced S/N enhancement techniques.
Q5: I have heard about Dynamic Nuclear Polarization (DNP). Is this applicable for my sample?
A5: Dynamic Nuclear Polarization (DNP) is a powerful hyperpolarization technique that can enhance NMR signals by orders of magnitude.[19]
-
Causality: DNP transfers the very high spin polarization of electrons from a stable radical to the target nuclei (in this case, 13C) via microwave irradiation.[19][20] This can lead to signal enhancements of 1000-fold or more.[19]
-
Applicability: DNP is a specialized technique that requires dedicated instrumentation. While traditionally used for solid-state NMR, recent advances have made it more accessible for liquid-state studies.[19][21] If you have access to a DNP-NMR spectrometer, it can provide exceptional S/N for even the most dilute samples.[22] The process involves dissolving the sample with a polarizing agent and then rapidly transferring it to the NMR spectrometer for detection.[23]
Summary of S/N Enhancement Strategies
Table 2: Comparison of Advanced S/N Enhancement Techniques
| Technique | Principle | Typical S/N Gain | Key Requirement |
| 13C Isotopic Enrichment | Increase abundance of 13C nuclei | Up to ~100x | Access to 13C-labeled compound |
| Cryoprobe | Reduce thermal noise in detection electronics | 3-4x | Spectrometer with a cryoprobe |
| Paramagnetic Agent | Shorten T1 relaxation time | Indirect; allows faster scanning | Minimal line broadening |
| Dynamic Nuclear Polarization (DNP) | Transfer electron spin polarization to nuclei | 100x - 10,000x+[24] | Access to DNP-NMR spectrometer |
By systematically working through these troubleshooting steps and considering the advanced protocols, you can significantly improve the quality of your Sodium butyrate-1-13C NMR spectra, enabling more accurate and reliable data for your research.
References
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Anasazi Instruments. A Great 13C NMR Spectrum Even When Your Sample is Dilute. Available from: [Link]
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University of Wisconsin-Madison Chemistry Department. Optimized Default 13C Parameters. Available from: [Link]
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Chemistry LibreTexts. 13.5: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
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Reddit. Increasing sensitivity in 13C NMR. Available from: [Link]
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YouTube. abundance of the carbon-13 isotope & 13C NMR spectroscopy. Available from: [Link]
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NC State University Libraries. 13.10 13C NMR Spectroscopy: Signal Averaging and FT–NMR – Organic Chemistry. Available from: [Link]
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Max Planck Institute for Biophysical Chemistry. Enhancing carbon-13 NMR signals in liquids. Available from: [Link]
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University of Ottawa NMR Facility Blog. Poor Signal-to-Noise Ratio in Your Spectrum?. Available from: [Link]
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ACS Publications. Overhauser Dynamic Nuclear Polarization Enables Single Scan Benchtop 13C NMR Spectroscopy in Continuous-Flow. Available from: [Link]
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National Center for Biotechnology Information. MAS Cryoprobe Enhances Solid-State NMR Signals of α-Synuclein Fibrils. Available from: [Link]
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ResearchGate. Pulse sequence for the recording of 13C{1H} spectra with sensitivity... Available from: [Link]
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University of Illinois. Shimming an NMR Magnet. Available from: [Link]
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ACS Publications. NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Available from: [Link]
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University of Iowa. SHIMMING AN NMR MAGNET. Available from: [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
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ResearchGate. Signal-to-noise ratio of a mouse brain 13C CryoProbe™ system in comparison with room temperature coils: Spectroscopic phantom and in vivo results. Available from: [Link]
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EPIC. 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Available from: [Link]
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National Center for Biotechnology Information. Dynamic nuclear polarization-enhanced 1H–13C double resonance NMR in static samples below 20 K. Available from: [Link]
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National Center for Biotechnology Information. 1H-detected 13C Photo-CIDNP as a Sensitivity Enhancement Tool in Solution NMR. Available from: [Link]
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Chemical Analysis Service. 13 Carbon NMR. Available from: [Link]
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National Center for Biotechnology Information. Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions. Available from: [Link]
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Weizmann Institute of Science. NMR | Shimming | Chemical Research Support. Available from: [Link]
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University of Alberta. NMR FAQ 2004-04. Available from: [Link]
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National Center for Biotechnology Information. A Simple Route to Strong Carbon‐13 NMR Signals Detectable for Several Minutes. Available from: [Link]
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ACS Publications. Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. Available from: [Link]
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Master Organic Chemistry. 13-C NMR - How Many Signals. Available from: [Link]
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University of Saskatchewan. Shimming and locking. Available from: [Link]
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MDPI. Optical Dynamic Nuclear Polarization of 13 C Spins in Diamond at a Low Field with Multi-Tone Microwave Irradiation. Available from: [Link]
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PubMed. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions. Available from: [Link]
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ResearchGate. Increase NMR signal-to-noise per unit mass/concentration?. Available from: [Link]
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UT Health San Antonio. Step-by-step procedure for NMR data acquisition. Available from: [Link]
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University of Florida. Running 13C spectra. Available from: [Link]
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Reddit. 13C NMR tips. Available from: [Link]
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Bruker. CryoProbes for NMR - Cryogenic Probes. Available from: [Link]
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University of Ottawa NMR Facility Blog. Correcting NMR Spectra for Poor Shimming - Reference Deconvolution. Available from: [Link]
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Stanford Medicine. Dynamic Nuclear Polarization (DNP) | The Spielman Laboratory. Available from: [Link]
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Western University. NMR Sample Preparation. Available from: [Link]
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Patsnap Eureka. Improving NMR Through Advanced Cryoprobe Technology. Available from: [Link]
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ACS Publications. Multiple Dynamic Nuclear Polarization Mechanisms in Carbonaceous Materials: From Exogenous to Endogenous 13C Dynamic Nuclear Polarization-Nuclear Magnetic Resonance up to Room Temperature. Available from: [Link]
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Technical Support Center: Strategies for Improving In Vivo Delivery and Uptake of Sodium Butyrate-1-13C
Welcome to the technical support center for Sodium Butyrate-1-13C (¹³C-NaB). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of in vivo experiments using this valuable tracer. The inherent challenges of delivering sodium butyrate, namely its rapid absorption in the upper gastrointestinal (GI) tract and swift metabolism, can significantly impact experimental outcomes.[1][2][3] This document provides in-depth, troubleshooting-focused guidance to enhance the delivery, uptake, and subsequent detection of ¹³C-NaB in your model system.
Section 1: Formulation and Pre-Administration Troubleshooting
This section addresses common issues encountered before the tracer is administered, focusing on stability, solubility, and the selection of an appropriate delivery vehicle.
Q1: My ¹³C-NaB solution seems unstable, and I'm concerned about degradation before administration. How can I ensure its integrity?
Answer: This is a critical first step, as the stability of your stock solution directly impacts dose accuracy. While crystalline sodium butyrate is stable for years when stored correctly, aqueous solutions are a different matter.[4]
-
Causality: Sodium butyrate is a salt of a short-chain fatty acid and can be metabolized by various organisms.[5] Contamination in aqueous buffers can lead to degradation. Furthermore, its hygroscopic nature can be a concern in solid form if not stored in a desiccated environment.[6]
-
Troubleshooting Protocol:
-
Prepare Fresh: The most reliable practice is to prepare aqueous solutions of ¹³C-NaB fresh on the day of the experiment.[5][7] Storing aqueous solutions, even at 4°C, is not recommended for more than a day.[4]
-
Use Sterile, Endotoxin-Free Reagents: Prepare your solution using sterile phosphate-buffered saline (PBS) or isotonic saline. Ensure the pH is physiological (around 7.2-7.4) to maintain stability and prevent irritation at the administration site.
-
Solvent Choice: If an organic solvent is needed for a specific formulation, ethanol can be used.[4] However, ensure the final concentration of the organic solvent in the administered dose is minimal to avoid physiological effects.[4]
-
Quality Control Checkpoint: Before administration, visually inspect the solution for any cloudiness or precipitates, which could indicate contamination or solubility issues.
-
Q2: What is the most effective vehicle for delivering ¹³C-NaB to the lower GI tract via oral gavage? I'm worried it's being absorbed too early.
Answer: This is the primary challenge with oral delivery of free butyrate. It is rapidly absorbed in the stomach and small intestine, preventing a significant portion from reaching its target in the colon.[1][2] To overcome this, advanced formulation strategies are necessary.
-
Causality: The low pKa of butyric acid (around 4.8) means it is readily absorbed in the acidic environment of the upper GI tract. To improve colonic delivery, the ¹³C-NaB must be protected during its transit.
-
Formulation Strategies:
-
Microencapsulation: This is a leading strategy. The ¹³C-NaB is coated with a protective layer, often a pH-sensitive polymer or lipid matrix.[2][8] This coating remains intact in the acidic stomach but dissolves in the more alkaline environment of the lower intestine and colon, releasing the tracer at the target site.[2]
-
Enteric-Coated Tablets/Granules: Similar to microencapsulation, this method uses coatings like hydroxypropyl methylcellulose (HPMC) and shellac to delay the release of the active compound.[9] Studies using ¹³C-butyrate have shown this method can delay release by 2-3 hours, successfully delivering it to the ileo-cecal region and colon.[9]
-
Prodrugs: Chemical modification of butyrate into an inactive prodrug form (e.g., tributyrin, an ester) can improve its pharmacokinetic profile.[1][10] The prodrug is more stable and is cleaved by enzymes (like lipases) in the intestine to release active butyrate. However, studies comparing tributyrin to sodium butyrate have shown that tributyrin can have lower bioavailability and a slower time to peak concentration.[11][12]
-
Data Summary: Comparison of Oral Delivery Formulations
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages |
| Aqueous Solution | Immediate release | Simple to prepare | Rapid upper GI absorption, minimal colonic delivery[1][2] |
| Microencapsulation | pH-dependent release in lower GI | Targeted colonic delivery, protects from degradation[2] | More complex preparation, potential for incomplete release |
| Enteric Coating | Delayed release based on pH/time | Proven efficacy in delaying release to the colon[9] | Release kinetics can be variable between subjects[9] |
| Liposomal Delivery | Lipid bilayer encapsulation | Bypasses some first-pass metabolism, improves bioavailability[1] | High cost, complex manufacturing |
| Prodrugs (e.g., Tributyrin) | Enzymatic cleavage in vivo | Improved stability[10] | Slower release and potentially lower peak concentration[11][12] |
Section 2: In Vivo Administration and Uptake Issues
This section focuses on selecting the appropriate administration route and troubleshooting common problems that arise during and immediately after the experiment.
Q3: Which administration route is best for my study? I need to decide between oral, intravenous (IV), intraperitoneal (IP), and rectal administration.
Answer: The optimal route depends entirely on your research question. The goal is to match the delivery method to the biological system you are investigating.
-
Causality: Each route presents a different pharmacokinetic profile. IV administration leads to immediate systemic circulation, bypassing the gut entirely. IP injection results in rapid absorption into the portal circulation and liver. Oral routes test gut absorption and metabolism, while rectal administration targets the distal colon directly.[10][13]
-
Oral Gavage: Best for studying the effects of gut transit, microbial interaction, and absorption through the intestinal epithelium. An encapsulated form is essential for colonic targeting.[2][9]
-
Intravenous (IV) Injection: Use this route to study the systemic effects of butyrate once it has entered circulation, completely bypassing the gut and first-pass liver metabolism. This is ideal for determining the direct impact on peripheral tissues.
-
Intraperitoneal (IP) Injection: This route is often used as a proxy for portal vein infusion. The ¹³C-NaB is absorbed into the portal circulation, meaning it will go directly to the liver. This is useful for studying hepatic metabolism.[14]
-
Rectal Enema: This is the most direct way to deliver the tracer to the distal colon, bypassing the upper GI tract entirely. It is highly effective for studying colonic cell metabolism in situ.[10]
Q4: I am not detecting a significant ¹³C signal in my target tissue (e.g., liver, plasma, colon). What went wrong?
Answer: A weak or absent ¹³C signal is a common and frustrating issue in tracer studies. The cause is often multifactorial, stemming from rapid metabolism, incorrect sample timing, or analytical sensitivity.
-
Causality: Butyrate has an extremely short half-life in vivo, estimated to be only a few minutes.[3] It is rapidly metabolized by colonocytes and the liver.[13][15][16] This means the window to capture the ¹³C label in tissues or plasma is very narrow.
-
Troubleshooting Protocol:
-
Time-Course Pilot Study: The single most important step is to perform a pilot study to determine the peak enrichment time (Tmax) in your specific model and target tissue. For sodium butyrate salts, peak plasma concentrations can occur as quickly as 20 minutes post-administration.[12] Collect samples at multiple, early time points (e.g., 5, 15, 30, 60, 90 minutes) to map the pharmacokinetic curve.
-
Increase the Dose: If the signal is consistently low across all time points, consider increasing the administered dose of ¹³C-NaB. Ensure the dose remains within a physiologically relevant and non-toxic range for your animal model.
-
Analytical Validation:
-
Confirm your mass spectrometry method is sufficiently sensitive to detect low levels of enrichment.
-
Analyze a standard of known ¹³C-NaB concentration to verify instrument performance.
-
Be aware of potential matrix effects from biological samples that could suppress the signal.[17]
-
-
Check Background Enrichment: Always analyze baseline (pre-dose) samples from each animal to accurately determine the natural background abundance of ¹³C. The net enrichment is calculated by subtracting this baseline from the post-dose measurements.[18]
-
Section 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for critical procedures discussed in this guide.
Protocol 1: Preparation of ¹³C-NaB Solution for Oral Gavage
This protocol describes the preparation of a simple aqueous solution for acute studies where colonic targeting is not the primary goal.
Materials:
-
Sodium butyrate-1-13C (crystalline solid)
-
Sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the total mass of ¹³C-NaB needed based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Weighing: Under sterile conditions (e.g., in a laminar flow hood), accurately weigh the ¹³C-NaB powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Pro-Tip: Sodium butyrate has a strong, unpleasant odor.[1] Perform this step in a well-ventilated area or chemical fume hood.
-
-
Solubilization: Add the calculated volume of sterile PBS (pH 7.2) to the tube. The solubility in PBS is approximately 10 mg/mL.[4]
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. The solution should be clear and colorless.
-
Final Check: Visually inspect for any particulates. If any are present, centrifuge briefly and use the supernatant.
-
Administration: Use the solution immediately. Do not store.[4] Draw up the precise volume for each animal into a gavage needle-fitted syringe.
Self-Validation Checkpoints:
-
pH Verification: For a new batch of PBS, confirm the pH is between 7.2 and 7.4.
-
Clarity: The final solution must be perfectly clear.
-
Timing: Administer within one hour of preparation.
References
-
Advances in Functional Foods: Using Double Emulsion Gels to Deliver CBD and Probiotics and to Modulate Human Gut Microbial Communities. MDPI. Available at: [Link]
-
A new oral formulation for the release of sodium butyrate in the ileo-cecal region and colon. World Journal of Gastroenterology. Available at: [Link]
-
Sodium Butyrate in Pharmaceutical Drug Delivery Systems: Advances and Benefits. WBCIL. Available at: [Link]
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The Science Behind Microencapsulated Sodium Butyrate for Targeted Delivery. LinkedIn. Available at: [Link]
-
Comparison of three different application routes of butyrate to improve colonic anastomotic strength in rats. PubMed Central. Available at: [Link]
-
Beyond the Gut: Unveiling Butyrate's Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review. PubMed Central. Available at: [Link]
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Micro-encapsulated and colonic-release sodium butyrate modulates gut microbiota and improves abdominal pain in patients with symptomatic uncomplicated diverticular disease. PubMed Central. Available at: [Link]
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Short‐chain fatty acid delivery: assessing exogenous administration of the microbiome metabolite acetate in mice. PubMed Central. Available at: [Link]
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A roadmap for interpreting 13C metabolite labeling patterns from cells. PubMed Central. Available at: [Link]
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The stability research of different types of sodium butyrate in course of processing. Journal of Animal Husbandry and Veterinary Medicine. Available at: [Link]
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A Pharmacokinetic Comparison of Three Butyrate Products Original Research. Preprint. Available at: [Link]
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Distinct Effects of Short Chain Fatty Acids on Host Energy Balance and Fuel Homeostasis With Focus on Route of Administration and Host Species. Frontiers in Physiology. Available at: [Link]
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9 Ways To Increase Butyrate in the Gut. Layer Origin Nutrition. Available at: [Link]
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Effects of dietary sodium butyrate on hepatic biotransformation and pharmacokinetics of erythromycin in chickens. PubMed. Available at: [Link]
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Use of Sodium Butyrate and Its Microencapsulated Forms in Intestinal Diseases—Current Clinical Approach. ResearchGate. Available at: [Link]
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Impacts of sodium butyrate on intestinal mucosal barrier and intestinal microbial community in a weaned piglet model. Frontiers in Microbiology. Available at: [Link]
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In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide. ResearchGate. Available at: [Link]
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Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. MDPI. Available at: [Link]
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Gut Microbial Metabolite Sodium Butyrate Attenuates Hepatic Steatosis. Chinese Academy of Sciences. Available at: [Link]
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Dissecting Mammalian Cell Metabolism through 13C- and 2H-Isotope Tracing: Interpretations at the Molecular and Systems Levels. ACS Publications. Available at: [Link]
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Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin. PubMed Central. Available at: [Link]
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Hyaluronic acid as drug delivery for sodium butyrate: improvement of the anti-proliferative activity on a breast-cancer cell line. PubMed. Available at: [Link]
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How to Increase Butyrate: Diet, Exercise & Probiotics. Seed. Available at: [Link]
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Intraperitoneal Administration of Short-Chain Fatty Acids Improves Lipid Metabolism of Long–Evans Rats in a Sex-Specific Manner. MDPI. Available at: [Link]
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Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis. PubMed Central. Available at: [Link]
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A Pharmacokinetic Comparison of Three Butyrate Products: Original Research. Authorea. Available at: [Link]
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A Promising Approach to Mitigate Gut Inflammatory Diseases. B2B Nutramedic&Cosmetics. Available at: [Link]
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Stability of sodium butyrate?. ResearchGate. Available at: [Link]
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Sodium butyrate as an effective feed additive to improve growth performance and gastrointestinal development in broilers. ResearchGate. Available at: [Link]
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Role of Butyrate, a Gut Microbiota Derived Metabolite, in Cardiovascular Diseases: A comprehensive narrative review. PubMed Central. Available at: [Link]
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A Pharmacokinetic Comparison of Three Butyrate Products. Journal of Exercise and Nutrition. Available at: [Link]
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Extracellular Flux Analysis and 13C Stable-Isotope Tracing Reveals Metabolic Changes. Agilent. Available at: [Link]
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Addressing variability in Sodium butyrate-1-13C labeling experiments.
Welcome to the technical support center for Sodium Butyrate-1-13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stable isotope tracing with 13C-labeled butyrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to ensure the integrity and reproducibility of your findings.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when planning and executing Sodium Butyrate-1-13C labeling experiments.
Q1: What is the primary metabolic fate of Sodium Butyrate-1-13C in mammalian cells?
Sodium Butyrate-1-13C is a short-chain fatty acid that is readily taken up by most mammalian cells and converted to butyryl-CoA. Through the process of β-oxidation, butyryl-CoA is metabolized into two molecules of acetyl-CoA. The 1-13C label from butyrate will be incorporated into the acetyl group of acetyl-CoA, which then enters various metabolic pathways, most notably the Tricarboxylic Acid (TCA) cycle. This makes Sodium Butyrate-1-13C an excellent tracer for investigating TCA cycle activity and the contribution of short-chain fatty acids to cellular energy metabolism.
Q2: How does Sodium Butyrate's role as a Histone Deacetylase (HDAC) inhibitor affect my labeling experiment?
Sodium butyrate is a well-known inhibitor of histone deacetylases (HDACs), which can lead to alterations in gene expression, cell cycle arrest, and differentiation. These effects are concentration-dependent and can influence cellular metabolism. It is crucial to consider these pleiotropic effects when designing your experiment. For instance, high concentrations of butyrate may alter the metabolic fluxes you are trying to measure. Therefore, it is advisable to perform dose-response experiments to determine a concentration of Sodium Butyrate-1-13C that provides sufficient labeling without causing significant metabolic reprogramming due to its HDACi activity.
Q3: How long should I incubate my cells with Sodium Butyrate-1-13C?
The optimal incubation time depends on the specific metabolic pathway and metabolites of interest. For rapid metabolic processes like the TCA cycle, significant labeling can be observed within minutes to a few hours. For pathways with slower turnover rates, such as de novo fatty acid synthesis, a longer incubation period may be necessary. It is recommended to perform a time-course experiment (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to determine the time required to reach isotopic steady state for your target metabolites.
Q4: What is isotopic steady state and why is it important?
Isotopic steady state is a condition where the isotopic enrichment of a particular metabolite remains constant over time. Reaching isotopic steady state is crucial for accurate metabolic flux analysis (MFA) as it simplifies the mathematical modeling used to calculate metabolic fluxes. However, for some experimental questions, analyzing the dynamic changes in isotopic labeling before reaching steady state can also provide valuable information about pathway kinetics.
II. Troubleshooting Guide
Variability in labeling experiments can be frustrating. This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Causes | Recommended Solutions |
| Low or no 13C enrichment in target metabolites | 1. Inefficient tracer uptake: The cells may not be efficiently taking up the Sodium Butyrate-1-13C. 2. Low tracer concentration: The concentration of the tracer in the medium may be too low to result in detectable enrichment. 3. Metabolic pathway inactivity: The metabolic pathway you are investigating may not be active under your experimental conditions. 4. Tracer degradation: The Sodium Butyrate-1-13C may have degraded. | 1. Verify cell health and transporter expression: Ensure your cells are healthy and express the necessary transporters for short-chain fatty acid uptake. 2. Increase tracer concentration: Titrate the concentration of Sodium Butyrate-1-13C in your media. A common starting point is 1 mM. 3. Confirm pathway activity: Use orthogonal methods (e.g., gene expression analysis, enzyme activity assays) to confirm the activity of the target pathway. 4. Use fresh tracer: Prepare fresh stock solutions of Sodium Butyrate-1-13C for each experiment. |
| High variability between biological replicates | 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can lead to metabolic heterogeneity. 2. Inconsistent sample handling: Differences in the timing or technique for quenching and metabolite extraction can introduce significant variability. 3. Instrumental variability: Fluctuations in mass spectrometer performance can affect the precision of your measurements. | 1. Standardize cell culture: Maintain consistent cell seeding densities and use cells within a narrow passage number range. Ensure cells are in the same growth phase (e.g., exponential) at the start of the experiment. 2. Standardize sample processing: Implement a rapid and consistent quenching and extraction protocol for all samples. 3. Monitor instrument performance: Run quality control samples regularly to monitor the stability and performance of your mass spectrometer. |
| Unexpected labeled isotopologues | 1. Tracer impurity: The Sodium Butyrate-1-13C tracer may not be 100% pure, containing other isotopologues. 2. Metabolic scrambling: The 13C label may be redistributed through metabolic pathways in unexpected ways. 3. Background noise or interference: The mass spectrometer may be detecting interfering ions at the same mass-to-charge ratio as your target isotopologues. | 1. Verify tracer purity: If possible, verify the isotopic purity of your tracer using NMR or high-resolution mass spectrometry. Correct for tracer impurity in your data analysis. 2. Careful pathway analysis: Thoroughly investigate the metabolic network to understand potential routes of label scrambling. 3. Optimize chromatography and mass spectrometry methods: Improve chromatographic separation to resolve interfering peaks and use high-resolution mass spectrometry to distinguish between your target isotopologues and interfering ions. |
III. Experimental Protocols & Workflows
A. Protocol: Sodium Butyrate-1-13C Labeling of Adherent Mammalian Cells
This protocol provides a general framework for labeling adherent mammalian cells with Sodium Butyrate-1-13C. Optimization may be required for specific cell lines and experimental goals.
1. Cell Seeding and Growth:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to attach and grow for 24-48 hours in their standard growth medium.
2. Preparation of Labeling Medium:
-
Prepare fresh labeling medium by supplementing base medium (e.g., DMEM without sodium butyrate) with your desired concentration of Sodium Butyrate-1-13C (e.g., 1 mM).
-
Ensure the labeling medium is pre-warmed to 37°C before use.
3. Labeling Experiment:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed labeling medium to the cells.
-
Incubate the cells for the desired labeling period (e.g., 1, 4, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
4. Quenching and Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to halt metabolic activity.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
B. Workflow for Data Analysis
The following diagram illustrates a typical workflow for analyzing data from a Sodium Butyrate-1-13C labeling experiment.
IV. Metabolic Pathways & Labeling Patterns
Understanding the expected labeling patterns is key to interpreting your data correctly.
A. Metabolism of Sodium Butyrate-1-13C
The diagram below illustrates the entry of the 1-13C label from sodium butyrate into the TCA cycle.
Explanation of Labeling:
-
Sodium Butyrate-1-13C: The starting tracer with the label on the first carbon.
-
Butyryl-CoA-1-13C: The activated form of butyrate.
-
Acetyl-CoA (1-13C): β-oxidation of Butyryl-CoA-1-13C yields one molecule of Acetyl-CoA with the label on the carboxyl carbon and one unlabeled Acetyl-CoA.
-
TCA Cycle Intermediates (M+1): The labeled acetyl-CoA enters the TCA cycle, leading to the incorporation of a single 13C atom into the cycle intermediates, resulting in M+1 isotopologues.
V. References
-
Boren, J., Lee, W. N., Bassilian, S., Centelles, J. J., Lim, S., Ahmed, S., ... & Cascante, M. (2003). The stable isotope-based dynamic metabolic profile of butyrate-induced HT29 cell differentiation. Journal of Biological Chemistry, 278(29), 28376-28384. [Link]
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Lund, J., Trammell, S. A., & Spang, A. (2018). Stable isotope tracing in vivo reveals a metabolic bridge linking the microbiota to host histone acetylation. Cell reports, 25(11), 3071-3079. [Link]
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Kien, C. L., Bunn, J. Y., & Ugrasbul, F. (2007). Increasing dietary short-chain fatty acids does not alter fat oxidation rate or markers of mitochondrial biogenesis in healthy humans. Metabolism, 56(7), 868-874. [Link]
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den Besten, G., van Eunen, K., Groen, A. K., Venema, K., Reijngoud, D. J., & Bakker, B. M. (2013). The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. Journal of lipid research, 54(9), 2325-2340. [Link]
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Crown, S. B., & Antoniewicz, M. R. (2013). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 45(6), e28-e28. [Link]
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Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic engineering, 3(3), 195-206. [Link]
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Maltese, F., Erban, A., Choi, Y. H., & Kopka, J. (2019). Methanol generates numerous artifacts during sample extraction and storage of extracts in metabolomics research. Metabolites, 9(12), 309. [Link]
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Baldwin, L. A., & Raftery, D. (2016). Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells. BMC genomics, 17(1), 1-15. [Link]
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Long, C. P., & Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2856-2877. [Link]
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Metallo, C. M., & Vander Heiden, M. G. (2013). Understanding metabolic regulation and its influence on cell physiology. Molecular cell, 49(3), 388-398. [Link]
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De Salles, B. S. V., da Eira, D., & de Oliveira, J. C. (2020). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Molecular Omics, 16(5), 376-388. [Link]
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Chen, X., Chen, H., & Dai, Z. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Frontiers in bioengineering and biotechnology, 7, 233. [Link]
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Feenstra, A. D., Dueñas, M. E., & Nikolau, B. J. (2021). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(10), 666. [Link]
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NPTEL-NOC IITM. (2019, May 6). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology [Video]. YouTube. [Link]
-
Center for Innovative Technology. (n.d.). Metabolic Quenching. Retrieved January 26, 2026, from [Link]
-
Macias, L. B., & Sdao, S. M. (2022). Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv. [Link]
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De Boer, R. J., & Perelson, A. S. (2015). Reconciling Estimates of Cell Proliferation from Stable Isotope Labeling Experiments. PLoS computational biology, 11(10), e1004544. [Link]
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Schug, Z. T., Vande Voorde, J., & Gottlieb, E. (2016). The Stable Isotope-based Dynamic Metabolic Profile of Butyrate-induced HT29 Cell Differentiation. ResearchGate. [Link]
-
Lane, A. N., & Fan, T. W. (2017). Top Ten Tips for Producing 13C/15N Protein in Abundance. MIT. [Link]
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Wikipedia. (2023, December 1). Stable isotope labeling by amino acids in cell culture. [Link]
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Heinrich, V., & Zamboni, N. (2019). and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific reports, 9(1), 1-10. [Link]
-
Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic engineering, 13(6), 698-709. [Link]
-
Kruh, J. (1982). Effects of sodium butyrate, a new pharmacological agent, on cells in culture. Molecular and cellular biochemistry, 42(2), 65-82. [Link]
-
Duarte, F. V., & Jones, J. G. (2017). 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. Frontiers in endocrinology, 8, 33. [Link]
-
Yuan, J., Bennett, B. D., & Rabinowitz, J. D. (2008). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 40(1), 1-11. [Link]
-
He, L., & Li, L. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and bioanalytical chemistry, 411(19), 4593-4604. [Link]
-
ResearchGate. (n.d.). How to analyze 13C metabolic flux?. Retrieved January 26, 2026, from [Link]
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Hasunuma, T., & Kondo, A. (2012). Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002. Metabolites, 2(4), 1039-1050. [Link]
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Agilent. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Retrieved January 26, 2026, from [Link]
-
Heinrich, V., & Zamboni, N. (2018). and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific reports, 8(1), 1-10. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Sodium Butyrate-1-13C Data
Introduction: The Critical Role of Butyrate and the Imperative for Accurate Quantification
Sodium butyrate, a short-chain fatty acid (SCFA), is a pivotal metabolite in gut health and systemic physiology. Produced by microbial fermentation of dietary fibers in the colon, it serves as the primary energy source for colonocytes and has been implicated in a multitude of cellular processes, including histone deacetylase (HDAC) inhibition, which has profound effects on gene expression. The use of stable isotope-labeled sodium butyrate, specifically Sodium butyrate-1-13C, has become an invaluable tool for researchers tracing its metabolic fate and understanding its mechanism of action in complex biological systems.
The accuracy and reliability of data generated in such studies are paramount. The choice of analytical methodology can significantly impact experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for the quantification and isotopic analysis of Sodium butyrate-1-13C. It is designed to empower researchers, scientists, and drug development professionals to make informed decisions about the most appropriate methods for their specific research questions and to ensure the scientific integrity of their findings through rigorous cross-validation.
Core Analytical Methodologies for Sodium butyrate-1-13C Analysis
The quantification of Sodium butyrate-1-13C in biological matrices is primarily achieved through three major analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers a unique set of advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like SCFAs. Due to their polar nature, SCFAs typically require derivatization to increase their volatility and improve chromatographic separation.
Principle: In GC-MS, the sample is first vaporized and injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of these fragments is measured, allowing for both identification and quantification of the analyte. For Sodium butyrate-1-13C, the mass shift of +1 compared to the unlabeled butyrate allows for precise isotopic analysis.
Causality in Experimental Choices:
-
Derivatization: The choice of derivatization agent is critical. Silylation reagents like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA) are commonly used as they create stable, volatile derivatives suitable for GC analysis. The reaction proceeds smoothly at relatively low temperatures (e.g., 60°C) and the derivatives can be directly injected into the GC-MS system.
-
Column Selection: A high-polarity polyethylene glycol (PEG) type column is often employed for the separation of underivatized SCFAs, while less polar columns are suitable for derivatized SCFAs.
-
Extraction: Liquid-liquid extraction (LLE) using solvents like methyl tert-butyl ether after acidification of the sample is a common and effective method to isolate SCFAs from complex matrices.
Caption: GC-MS workflow for Sodium butyrate-1-13C.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has emerged as a powerful alternative to GC-MS, particularly for its ability to analyze a wider range of compounds with minimal sample preparation. For SCFAs, which have poor retention on traditional reversed-phase columns, derivatization is also a common strategy to enhance chromatographic performance and ionization efficiency.
Principle: In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer for detection. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity.
Causality in Experimental Choices:
-
Derivatization: Reagents like 3-nitrophenylhydrazine (3-NPH) are frequently used to derivatize SCFAs for LC-MS analysis. This derivatization improves the chromatographic retention on reversed-phase columns (like C18) and enhances ionization efficiency in the mass spectrometer.[1]
-
Chromatography: Reversed-phase HPLC (RP-HPLC) is the most common separation technique for derivatized SCFAs.[1] The use of an acidic mobile phase, often containing formic acid, can improve peak shape and height.[1]
-
Internal Standards: The use of stable isotope-labeled internal standards, such as commercially available 13C-labeled SCFA mixtures, is crucial for accurate quantification, as they co-elute with the analyte of interest and compensate for variations in sample preparation and instrument response.[2]
Caption: LC-MS/MS workflow for Sodium butyrate-1-13C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information about molecules in a sample. For Sodium butyrate-1-13C, both ¹H and ¹³C NMR can be utilized.
Principle: NMR relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is dependent on the chemical environment of the nucleus, allowing for the identification and quantification of different molecules. The intensity of the NMR signal is directly proportional to the number of nuclei, making NMR an inherently quantitative technique.
Causality in Experimental Choices:
-
Sample Preparation: A significant advantage of NMR is the minimal sample preparation required, often involving only dilution in a deuterated solvent.[3] For complex matrices like plasma, a simple ultrafiltration step can be used to remove macromolecules that can broaden the NMR signals.
-
Internal Standard: A single internal standard, such as trimethylsilylpropanoic acid (TSP), can be used for the absolute quantification of all metabolites in the spectrum.[3]
-
¹³C NMR: For direct analysis of Sodium butyrate-1-13C, ¹³C NMR can be employed. However, the low natural abundance and lower gyromagnetic ratio of ¹³C result in lower sensitivity compared to ¹H NMR. Quantitative ¹³C NMR often requires longer acquisition times to achieve a sufficient signal-to-noise ratio.
Caption: NMR workflow for Sodium butyrate-1-13C.
Performance Comparison of Analytical Methods
The choice of analytical method should be guided by the specific requirements of the study, including the desired sensitivity, selectivity, throughput, and the nature of the biological matrix.
| Performance Parameter | GC-MS | LC-MS/MS | NMR |
| Specificity | High (with derivatization and MS detection) | Very High (with MS/MS) | High (structural information) |
| Sensitivity | Very High (LOD: 0.03-0.12 µg/mL for butyrate)[4] | Very High (LOD: ~0.01 µg/mL for derivatized butyrate)[5] | Lower (LOD: ~2 µg/mL for butyrate)[6] |
| Linearity | Excellent (R² > 0.99)[7] | Excellent (R² > 0.999)[8] | Excellent[3] |
| Accuracy | Good (95-117% recovery)[1] | Excellent (91-118%)[9] | Excellent (with proper internal standard) |
| Precision (RSD%) | Good (1-4.5%)[1] | Excellent (1-6%)[9] | Excellent (<5%) |
| Throughput | Moderate | High | Moderate to Low |
| Sample Preparation | More complex (derivatization often required) | Can be simpler, but derivatization is common | Minimal |
| Cost (Instrument) | Moderate to High | High | Very High |
| Isotopic Analysis | Excellent | Excellent | Good (requires higher concentration for ¹³C NMR) |
The Imperative of Cross-Validation
Relying on a single analytical method without independent verification can introduce systematic bias into a study. Cross-validation, the process of comparing data from two or more distinct analytical methods, is a critical step in ensuring the accuracy and reliability of your results.[10] This is particularly important when developing a new method, transferring a method between laboratories, or when data from different analytical platforms will be combined in a single study.
Designing a Cross-Validation Study
A robust cross-validation study should be carefully designed to provide a meaningful comparison between the methods.
1. Sample Selection:
-
Spiked Samples: Prepare quality control (QC) samples by spiking a representative blank matrix with known concentrations of Sodium butyrate-1-13C at low, medium, and high levels within the expected physiological range.
-
Incurred Samples: Whenever possible, use incurred samples (i.e., actual study samples) that contain the analyte of interest. This provides a more realistic assessment of method performance in the presence of endogenous interferences.[10]
2. Experimental Protocol:
-
Analyze the same set of samples using both analytical methods.
-
It is desirable to perform the cross-validation in advance of analyzing the full set of study samples.[10]
-
Ensure that each method is fully validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA).[8][11]
3. Data Analysis and Acceptance Criteria:
-
The primary goal is to assess the agreement between the two methods. This is typically done by calculating the percent difference between the results obtained from each method for each sample.
-
Acceptance Criteria: While there are no universally mandated acceptance criteria for cross-validation, a common approach is to adopt criteria similar to those used for incurred sample reanalysis (ISR). For chromatographic methods, the difference between the results from the two methods should be within ±20% for at least 67% of the samples.[12] For bioassays, a wider acceptance range may be justified.[13]
-
Statistical methods, such as Bland-Altman analysis, can be used to visualize the agreement between the two methods and identify any systematic bias.
Caption: Cross-validation workflow for analytical methods.
Conclusion: Ensuring Data Integrity in Butyrate Research
The accurate quantification of Sodium butyrate-1-13C is fundamental to advancing our understanding of its role in health and disease. While GC-MS, LC-MS/MS, and NMR all offer robust platforms for this analysis, they are not without their individual strengths and weaknesses. A thorough understanding of the principles and experimental nuances of each technique is essential for selecting the most appropriate method.
Ultimately, the gold standard for ensuring the reliability of your data lies in rigorous cross-validation. By comparing the results from two independent and validated analytical methods, researchers can have the highest confidence in the accuracy of their findings, thereby upholding the principles of scientific integrity and contributing to the generation of reproducible and impactful research.
References
- Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. (2022).
- HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (2023). Frontiers in Microbiology, 14, 1187531.
- A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. (2021). Molecules, 26(16), 4945.
- An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. (2022). Metabolites, 12(6), 524.
- Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability. (2019). Metabolites, 9(4), 75.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
